Mavacamten-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-[[(1S)-1-phenylethyl]amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i1D3,2D3,10D |
InChI Key |
RLCLASQCAPXVLM-FSXCPKEQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mavacamten-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mavacamten-d7, a deuterated analog of the cardiac myosin inhibitor, Mavacamten (B608862). This document consolidates key chemical information, mechanism of action, and relevant experimental data and protocols to support research and development activities.
Core Chemical and Physical Data
This compound is a stable isotope-labeled form of Mavacamten, primarily utilized as an internal standard in quantitative bioanalytical assays.
| Parameter | Value | Reference |
| CAS Number | 1642288-47-8 (unlabeled) | [1] |
| Molecular Formula | C₁₅D₇H₁₂N₃O₂ | [1][2][3] |
| Molecular Weight | 280.37 g/mol | [2][3] |
| Synonyms | 3-(1-Methylethyl)-6-[[(1S)-1-phenylethyl]amino]-2,4(1H,3H)-pyrimidinedione-D7 | [2] |
Mechanism of Action: A Targeted Approach to Hypertrophic Cardiomyopathy
Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[4] Its mechanism of action directly addresses the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), which is characterized by hypercontractility of the heart muscle.[5]
In HCM, an excessive number of myosin-actin cross-bridges are formed, leading to increased contractility and impaired relaxation of the ventricles.[5][6] Mavacamten binds to the cardiac myosin heavy chain, modulating the number of myosin heads available to interact with actin.[5][7] This action shifts the myosin population towards an energy-sparing, "super-relaxed" state, thereby reducing the probability of force-producing cross-bridge formation.[4] The ultimate effects are a reduction in cardiac muscle hypercontractility, an improvement in diastolic function, and a decrease in the dynamic left ventricular outflow tract (LVOT) obstruction often seen in obstructive HCM.[6]
Quantitative Data from Clinical Trials
Mavacamten has undergone extensive clinical evaluation, demonstrating significant improvements in key clinical endpoints for patients with obstructive hypertrophic cardiomyopathy.
Table 1: Key Efficacy Endpoints from the EXPLORER-HCM Phase 3 Trial
| Endpoint | Mavacamten (n=123) | Placebo (n=128) | p-value |
| Primary Composite Endpoint Met (%) | 37 | 17 | 0.0005 |
| Mean Change in Post-Exercise LVOT Gradient (mmHg) | -36 | -12 | <0.0001 |
| Mean Change in pVO₂ (mL/kg/min) | +1.4 | -0.1 | 0.0006 |
| Improvement in NYHA Class by ≥1 (%) | 65 | 31 | <0.0001 |
Data from the EXPLORER-HCM study, a randomized, double-blind, placebo-controlled trial. The primary endpoint was a composite of a ≥1.5 mL/kg/min improvement in pVO₂ and a reduction of at least one NYHA class or a ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class.
Table 2: Echocardiographic and Biomarker Changes in Clinical Trials
| Parameter | Study | Mean Change from Baseline (Mavacamten) | Mean Change from Baseline (Placebo) |
| Resting LVOT Gradient (mmHg) | VALOR-HCM | -36 | -1.5 |
| Valsalva LVOT Gradient (mmHg) | VALOR-HCM | -45.2 | +0.4 |
| Left Ventricular Ejection Fraction (%) | EXPLORER-HCM | -3.9 | -0.01 |
| NT-proBNP (ng/L) | MAVERICK-HCM | Significant Reduction | No Significant Change |
| Cardiac Troponin I (ng/L) | MAVERICK-HCM | Significant Reduction | No Significant Change |
Data compiled from the VALOR-HCM and MAVERICK-HCM trials.
Experimental Protocols
Quantification of Mavacamten in Plasma using UPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of Mavacamten in biological matrices, where this compound serves as an ideal internal standard.
Objective: To accurately quantify Mavacamten concentrations in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add a known concentration of this compound as the internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole tandem mass spectrometer (MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions:
-
Mavacamten: Specific precursor-to-product ion transition.
-
This compound (Internal Standard): Specific precursor-to-product ion transition.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Mavacamten spiked into a blank matrix.
-
Calculate the peak area ratio of Mavacamten to this compound.
-
Determine the concentration of Mavacamten in the unknown samples by interpolating from the calibration curve.
-
Echocardiographic Assessment Protocol for Mavacamten Monitoring
This protocol is based on the guidelines from the British Society of Echocardiography for monitoring patients undergoing Mavacamten therapy.[9]
Objective: To assess cardiac structure and function, particularly Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Outflow Tract (LVOT) gradient, to guide Mavacamten dosing and ensure patient safety.
Methodology:
-
Baseline Assessment: A comprehensive transthoracic echocardiogram should be performed before initiating Mavacamten therapy.[9] This should include:
-
Standard 2D imaging to assess ventricular size, wall thickness, and valve function.
-
Doppler imaging to measure blood flow velocities.
-
LVEF calculation using the biplane method of disks (Simpson's rule).
-
Measurement of resting and provocable LVOT gradients (using Valsalva maneuver).
-
-
Monitoring During Treatment:
-
Echocardiographic assessments are required at regular intervals (e.g., weeks 4, 8, 12, and then every 12 weeks) during dose titration and maintenance therapy.[10]
-
Each monitoring visit should include, at a minimum, assessment of LVEF and both resting and Valsalva LVOT gradients.[9]
-
Dose adjustments are made based on these echocardiographic parameters to optimize efficacy while minimizing the risk of reducing LVEF to unsafe levels.[11]
-
-
Key Parameters and Thresholds:
This technical guide provides a foundational understanding of this compound and its parent compound, Mavacamten. For further details on specific clinical trial designs and in vitro experimental conditions, researchers are encouraged to consult the primary literature cited.
References
- 1. This compound - Acanthus Research [acanthusresearch.com]
- 2. clearsynth.com [clearsynth.com]
- 3. simsonpharma.com [simsonpharma.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. British Society of Echocardiography guideline for the transthoracic echocardiographic assessment of adult patients with obstructive hypertrophic cardiomyopathy receiving myosin-inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ahajournals.org [ahajournals.org]
Isotopic Purity of Mavacamten-d7: A Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Mavacamten is a first-in-class, reversible, allosteric inhibitor of cardiac myosin.[1] It is under investigation for the treatment of conditions characterized by excessive cardiac contractility, such as hypertrophic cardiomyopathy (HCM).[2][3] Mavacamten acts by modulating the number of myosin heads that can enter the "on" state, thereby reducing the probability of force-producing cross-bridge formation.[4] This leads to a decrease in the excessive contractility, improvement of diastolic function, and a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction characteristic of obstructive HCM.[1][2][4]
Mavacamten-d7 is a deuterated analog of Mavacamten, in which seven hydrogen atoms have been replaced by deuterium (B1214612). This stable isotope-labeled version is a critical tool for researchers, particularly in pharmacokinetic and metabolic studies. The use of this compound as an internal standard in mass spectrometry-based bioanalytical assays allows for precise and accurate quantification of Mavacamten in biological matrices.[5] The quality and reliability of such studies are directly dependent on the isotopic purity of the deuterated standard. This guide provides an in-depth overview of the technical considerations for ensuring the isotopic purity of this compound for research applications.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a critical quality attribute that must be thoroughly characterized. This is typically achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] The data below represents typical specifications for research-grade this compound.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ≥99% | HRMS |
| Deuterium Incorporation | ≥99% atom % D | HRMS / NMR |
| Molecular Formula | C₁₅H₁₂D₇N₃O₂ | - |
| Exact Mass | 280.1917 | HRMS |
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general method for determining the isotopic purity of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
b. LC-HRMS Instrumentation and Analysis:
-
Liquid Chromatograph: Utilize a UHPLC system to achieve optimal separation.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required.[9][10][11]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Resolution: ≥60,000.
-
Data Acquisition: Full scan mode.
-
c. Data Analysis:
-
Extract the ion chromatograms for the unlabeled Mavacamten (d0) and all deuterated isotopologues (d1 to d7).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d7 isotopologue.
-
Correct for the natural abundance of ¹³C and other isotopes.[12]
Confirmation of Deuteration Site and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation and assessing overall isotopic enrichment.[5][6]
a. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or chloroform-d).
b. NMR Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nuclei: ¹H and ²H.
-
¹H NMR:
-
Acquire a standard proton NMR spectrum.
-
The significant reduction or absence of signals at the positions corresponding to the deuterated isopropyl group will confirm the incorporation of deuterium.
-
-
²H NMR:
-
Acquire a deuterium NMR spectrum.
-
The chemical shifts of the deuterium signals should correspond to the proton signals of the unlabeled compound, confirming the positions of deuteration.[13]
-
Mechanism of Action and Signaling Pathway
Mavacamten is a selective allosteric inhibitor of cardiac myosin ATPase.[1][3] In hypertrophic cardiomyopathy, there is an excess of myosin-actin cross-bridges, leading to hypercontractility and impaired relaxation of the heart muscle.[2][4] Mavacamten binds to the myosin heavy chain, stabilizing it in an energy-sparing, "super-relaxed" state where it is less likely to interact with actin.[14] This reduces the number of available myosin heads for contraction, thereby decreasing the hypercontractility of the sarcomere.[2][3]
Caption: Mavacamten's mechanism of action in the cardiac sarcomere.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound for research purposes.
Caption: Workflow for synthesis and quality control of this compound.
Conclusion
The isotopic purity of this compound is a fundamental prerequisite for its use as a reliable internal standard in quantitative research. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of both the degree and location of deuterium incorporation. The methodologies and understanding of Mavacamten's mechanism of action presented in this guide are intended to support researchers in the rigorous quality assessment of this essential research tool.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 3. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Mavacamten vs. Mavacamten-d7: A Technical Comparison of Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the stability profiles of Mavacamten and its deuterated analog, Mavacamten-d7. While direct comparative stability studies are not extensively available in the public domain, this paper synthesizes the known stability characteristics of Mavacamten with the well-established principles of kinetic isotope effects conferred by deuteration. The enhanced metabolic stability of deuterated compounds suggests a significant advantage for this compound in terms of pharmacokinetic profile and potentially reduced metabolic liabilities. This document details the theoretical basis for this enhanced stability, outlines experimental protocols for a comprehensive stability comparison, and presents the known degradation pathways of Mavacamten. Furthermore, it includes a detailed visualization of Mavacamten's mechanism of action to provide a complete context for its therapeutic application in hypertrophic cardiomyopathy.
Introduction: The Rationale for Deuteration
Mavacamten is a first-in-class cardiac myosin inhibitor indicated for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[1][2][3][4] It allosterically and reversibly modulates the beta-cardiac isoform of myosin, reducing its ATPase activity and thereby decreasing the excessive actin-myosin cross-bridging that characterizes the hypercontractile state of HCM.[2][3][5]
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development to improve the pharmacokinetic and metabolic properties of a molecule.[6][7][][9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to the "kinetic isotope effect."[6][7] This effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, often mediated by cytochrome P450 (CYP) enzymes.[9]
Key Advantages of Deuteration:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.[6][7]
-
Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[6][]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[6][9]
-
Increased Therapeutic Efficacy: A more stable and prolonged drug exposure can lead to improved therapeutic outcomes.[6]
Mavacamten is extensively metabolized, primarily by CYP2C19 (74%), with contributions from CYP3A4 (18%) and CYP2C9 (8%).[2] Given this metabolic profile, the strategic deuteration of Mavacamten to this compound is hypothesized to confer significant stability advantages.
Comparative Stability: Mavacamten vs. This compound
Metabolic Stability
The primary stability advantage of this compound is expected to be in its resistance to metabolic degradation. The deuteration at the isopropyl group (a common site of oxidative metabolism) would likely slow down its enzymatic breakdown by CYP2C19 and other CYP isozymes.
| Parameter | Mavacamten | This compound (Predicted) | Rationale for Difference |
| Metabolic Clearance | High (primarily via CYP2C19, CYP3A4, CYP2C9)[2] | Lower | Kinetic isotope effect slows down CYP-mediated C-D bond cleavage compared to C-H bond cleavage.[6][7] |
| Half-life (t½) | 6-9 days in normal CYP2C19 metabolizers; 23 days in poor metabolizers.[2] | Longer | Reduced metabolic clearance leads to a prolonged presence of the drug in the body.[6] |
| Formation of Metabolites | Subject to extensive metabolism.[2] | Potentially reduced formation of certain metabolites. | Slower metabolism can alter the metabolic pathway, potentially reducing the formation of specific, including potentially toxic, metabolites.[6][9] |
Physicochemical Stability
In terms of stability under various physicochemical stress conditions, deuteration is not expected to have a significant impact. The inherent stability of the Mavacamten molecule to factors like pH, temperature, and light is determined by its overall chemical structure.
| Stress Condition | Mavacamten Stability | This compound (Predicted Stability) |
| Acidic Hydrolysis | Degrades completely in 1 N acidic conditions within 6 hours, following zero-order kinetics.[11] | Similar to Mavacamten |
| Different pH Conditions | Stable under various pH conditions (other than strong acid).[11] | Similar to Mavacamten |
| Gastrointestinal Conditions | Stable.[11] | Similar to Mavacamten |
Experimental Protocols for Stability Assessment
A comprehensive comparison of the stability of Mavacamten and this compound would involve a series of standardized in vitro and in vivo experiments.
In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of Mavacamten and this compound in liver microsomes.
Methodology:
-
Incubation: Incubate Mavacamten and this compound separately with human liver microsomes (or specific CYP enzyme preparations) and a NADPH-regenerating system.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Stress Degradation Studies (Forced Degradation)
Objective: To identify potential degradation products and compare the degradation profiles of Mavacamten and this compound under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of Mavacamten and this compound to the following conditions as per ICH guidelines:
-
Acidic: 0.1 N to 1 N HCl at room temperature and elevated temperature.
-
Basic: 0.1 N to 1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3-30% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 60-80°C).
-
Photolytic: Exposure to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify degradation products.
-
Mass Balance: Ensure that the sum of the assay of the parent drug and the impurities is close to 100% to confirm that all significant degradation products have been detected.
Mavacamten Mechanism of Action: Signaling Pathway
Mavacamten exerts its therapeutic effect by directly targeting the hypercontractility of the cardiac sarcomere, which is the underlying cause of hypertrophic cardiomyopathy.
Caption: Mavacamten's mechanism of action in reducing cardiac hypercontractility.
Experimental Workflow for Stability Comparison
The logical workflow for a comprehensive stability comparison of Mavacamten and its deuterated analog is outlined below.
Caption: Workflow for comparing the stability of Mavacamten and this compound.
Conclusion
The deuteration of Mavacamten to this compound is a scientifically sound strategy to enhance its metabolic stability. Based on the fundamental principles of the kinetic isotope effect and Mavacamten's known metabolic pathways, it is highly probable that this compound exhibits a longer half-life and reduced metabolic clearance. While direct comparative experimental data is lacking in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for conducting such a comparison. The potential for an improved pharmacokinetic profile makes this compound a compelling candidate for further investigation and development, with the prospect of offering a more optimized therapeutic option for patients with hypertrophic cardiomyopathy. Further studies are warranted to quantitatively confirm these predicted stability advantages.
References
- 1. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 5. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 9. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
Mavacamten-d7: A Technical Guide to Handling and Storage
This guide provides an in-depth overview of the essential guidelines for the proper handling, storage, and use of Mavacamten-d7, a deuterated analog of Mavacamten. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
This compound is a stable isotope-labeled version of Mavacamten, a first-in-class allosteric inhibitor of cardiac myosin ATPase.[1][2][3] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, enabling accurate quantification in complex biological matrices.
Compound Information
| Property | Value | Reference |
| Chemical Name | 3-(1-Methylethyl-d7)-6-[[(1S)-1-phenylethyl]amino]-2,4(1H,3H)-pyrimidinedione | [4] |
| Molecular Formula | C₁₅H₁₂D₇N₃O₂ | [4] |
| Molecular Weight | 280.37 g/mol | [4] |
| CAS Number | 1642288-47-8 (Unlabeled) | [4][5] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Isotopic Enrichment | Not specified for d7, but ≥98% for similar deuterated analogs | [6] |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. The recommended storage conditions are based on information available for the parent compound, Mavacamten, and its deuterated analogs.
| Condition | Temperature | Duration | Notes | Reference |
| Long-term Storage | -20°C | ≥ 4 years | For the solid, crystalline form. | [1] |
| Short-term Storage | Room Temperature (15-30°C) | Not specified | For formulated capsules. | [7] |
| Aqueous Solution | Not Recommended for Storage | ≤ 1 day | Prepare fresh for each use. | [1] |
Note: For precise storage and stability information, it is always recommended to refer to the Material Safety Data Sheet (MSDS) or the Certificate of Analysis (CoA) provided by the supplier.[4]
Handling and Safety Precautions
This compound should be handled with care in a laboratory setting. The following are general safety precautions based on the safety data sheets for Mavacamten.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[8]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] In case of contact, rinse thoroughly with water.[8]
-
Ingestion and Inhalation: Do not ingest or inhale the compound.[1]
For detailed safety information, including first aid measures and emergency procedures, consult the supplier-specific Safety Data Sheet (SDS).[8][9]
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in various organic solvents. The following protocol outlines the general procedure for preparing a stock solution.
Materials:
-
This compound solid
-
Anhydrous organic solvent (e.g., DMSO, DMF, or Ethanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound using an analytical balance in a well-ventilated area.
-
Transfer the weighed solid to a volumetric flask.
-
Add a small amount of the chosen organic solvent to the flask to dissolve the solid.
-
Purge the solvent with an inert gas before use to minimize oxidation.[1]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and mix thoroughly by inversion.
Solubility Data for Mavacamten:
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 33 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5 mg/mL | [1] |
Preparation of Aqueous Solutions
Mavacamten is sparingly soluble in aqueous buffers. To achieve maximum solubility, it is recommended to first dissolve the compound in an organic solvent.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMF as described in section 4.1.
-
Dilute the DMF stock solution with the aqueous buffer of choice to the desired final concentration.
-
Note: It is not recommended to store the aqueous solution for more than one day.[1]
Visualizations
Mavacamten Mechanism of Action
Mavacamten allosterically inhibits cardiac myosin ATPase, reducing the number of myosin heads that can enter the power-generating state. This leads to a reduction in cardiac muscle contractility.
Caption: Mechanism of Mavacamten inhibition of the cardiac myosin ATPase cycle.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates a typical workflow for the preparation of this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. bms.com [bms.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Mavacamten-d7: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Mavacamten-d7. It covers essential safety information, physicochemical and pharmacokinetic properties, mechanism of action, and detailed experimental protocols, presented with clarity and precision for a scientific audience.
Compound Overview
Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It is under investigation for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction and thickening.[2] this compound is a deuterated analog of Mavacamten, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic studies, as it can be differentiated from the parent compound by mass spectrometry.
Safety Data
Hazard Identification:
-
Oral Toxicity: Harmful if swallowed.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Inhalation Toxicity: Harmful if inhaled.[3]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]
-
Aquatic Hazard: Very toxic to aquatic life.[3]
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Use only in a well-ventilated area.[3]
-
Wear protective gloves, clothing, eye, and face protection.[3]
-
Store at -20°C for long-term stability.[4]
Physicochemical and Pharmacokinetic Data
The following tables provide a summary of the key quantitative data for Mavacamten and its deuterated form.
Table 1: Physicochemical Properties
| Property | Mavacamten | This compound |
| Molecular Formula | C₁₅H₁₉N₃O₂[5] | C₁₅H₁₂D₇N₃O₂[6] |
| Molecular Weight | 273.33 g/mol [5] | 280.37 g/mol [6] |
| CAS Number | 1642288-47-8[5] | 1642288-47-8 (Unlabeled)[6] |
| Appearance | Crystalline solid[4] | Not specified |
| Purity | ≥98%[4] | Not specified |
| Solubility | Soluble in DMSO (20 mg/ml), DMF (33 mg/ml), and Ethanol (1 mg/ml)[7] | Not specified |
| UV/Vis (λmax) | 267 nm[7] | Not specified |
Table 2: Pharmacokinetic Properties of Mavacamten in Humans
| Parameter | Value |
| Bioavailability | ≥ 85%[8] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour[8] |
| Plasma Protein Binding | 97-98%[8] |
| Metabolism | Primarily by CYP2C19 and CYP3A4[9] |
| Elimination Half-life | Varies by CYP2C19 metabolizer status[8] |
| Excretion | Primarily renal[8] |
Mechanism of Action
Mavacamten modulates cardiac muscle contractility by reducing the number of actin-myosin cross-bridges. It stabilizes an autoinhibited state of the myosin head, preventing it from hydrolyzing ATP and generating force.[10] This leads to a reduction in the hypercontractility characteristic of HCM.
Caption: Mavacamten's mechanism of action in hypertrophic cardiomyopathy.
Experimental Protocols
In Vitro ATPase Activity Assay
Objective: To determine the inhibitory activity of Mavacamten on cardiac myosin ATPase.
Methodology:
-
Purified bovine cardiac myosin S1 is used as the enzyme source.[7]
-
The assay is performed in a buffer containing KCl, MgCl₂, imidazole (B134444) (pH 7.5), and DTT.
-
Mavacamten is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Myosin S1 is incubated with varying concentrations of Mavacamten.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (B84403) over time using a malachite green assay.
-
The IC₅₀ value is determined by plotting the rate of phosphate release against the Mavacamten concentration and fitting the data to a dose-response curve.
Clinical Trial Workflow for Obstructive HCM
The following diagram illustrates a typical workflow for a clinical trial evaluating Mavacamten in patients with obstructive hypertrophic cardiomyopathy, based on the EXPLORER-HCM trial design.[11]
Caption: A simplified workflow of a clinical trial for Mavacamten.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Mavacamten | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. clearsynth.com [clearsynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Mavacamten: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. packageinserts.bms.com [packageinserts.bms.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Quantification of Mavacamten in Human Plasma using Mavacamten-d7 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mavacamten (B608862) in human plasma. The protocol utilizes Mavacamten-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Mavacamten concentrations.
Introduction
Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor. It is used in the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). Accurate quantification of Mavacamten in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring research. This document provides a detailed protocol for the quantification of Mavacamten in K2EDTA human plasma using an LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Mavacamten reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
K2EDTA human plasma (drug-free)
Instrumentation
-
A validated UPLC-MS/MS system, such as a Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S triple quadrupole mass spectrometer, was used for method development and validation.[1] Equivalent instrumentation from other manufacturers is also suitable.
-
Analytical balance
-
Calibrated pipettes
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Mavacamten Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Mavacamten reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol in a similar manner.
-
Mavacamten Working Solutions: Prepare serial dilutions of the Mavacamten stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the Mavacamten working solutions into drug-free K2EDTA human plasma to achieve final concentrations ranging from 0.200 to 200 ng/mL.[2]
-
A typical calibration curve may include the following points: 0.2, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 75, and 150 ng/mL).[2]
Sample Preparation Protocol
The following protocol is based on a protein precipitation method, which is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.[3]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[3]
-
Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Recommended LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters
The analysis is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).[1]
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Nebulizer Gas Pressure | 7 bar |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mavacamten | 329.2 | 162.1 | 30 | 25 |
| This compound | 336.2 | 162.1 | 30 | 25 |
Note: Cone voltage and collision energy may require optimization depending on the specific instrument used.
Data Analysis and Quantification
The concentration of Mavacamten in the plasma samples is determined by calculating the peak area ratio of the Mavacamten MRM transition to the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression analysis is typically used to fit the calibration curve.[2]
Method Validation Summary
A validated LC-MS/MS method for Mavacamten in human plasma has demonstrated the following performance characteristics[2]:
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.200 – 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
Visualizations
Caption: Experimental workflow for Mavacamten quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Mavacamten in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and robust chromatographic conditions make this method suitable for high-throughput analysis in a research setting.
References
- 1. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application of Mavacamten-d7 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacamten (B608862) is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). Understanding its metabolic fate is crucial for optimizing therapeutic outcomes and ensuring patient safety, particularly due to its extensive metabolism and the significant impact of pharmacogenetic variability. Mavacamten-d7, a deuterium-labeled isotopologue of Mavacamten, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in mass spectrometry-based bioanalysis allows for precise and accurate quantification of Mavacamten in various biological matrices, overcoming variabilities in sample preparation and instrument response.
These application notes provide a comprehensive overview of the metabolic pathways of Mavacamten and detailed protocols for conducting in vitro and in vivo drug metabolism studies utilizing this compound.
Metabolic Profile of Mavacamten
Mavacamten undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways include aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and subsequent glucuronidation.
Key Metabolic Enzymes:
Major Metabolites:
The significant contribution of CYP2C19 to Mavacamten metabolism leads to pronounced pharmacokinetic variability due to genetic polymorphisms in this enzyme. Individuals who are CYP2C19 poor metabolizers exhibit significantly higher plasma concentrations and a longer elimination half-life of Mavacamten compared to normal metabolizers.[8][9] This underscores the importance of precise bioanalytical methods in clinical practice.
Data Presentation: Pharmacokinetic Parameters of Mavacamten
The following table summarizes key pharmacokinetic parameters of Mavacamten, highlighting the influence of CYP2C19 metabolizer status.
| Parameter | CYP2C19 Normal Metabolizers | CYP2C19 Poor Metabolizers | Reference(s) |
| Half-life (t½) | 6-9 days | 23 days | [4][8][9] |
| Area Under the Curve (AUC) | Baseline | Increased by 241% | [8] |
| Maximum Concentration (Cmax) | Baseline | Increased by 47% | [8] |
| Apparent Clearance (CL/F) | Baseline | Reduced by 72% | [5][10] |
Experimental Protocols
In Vitro Metabolism of Mavacamten in Human Liver Microsomes (HLM)
Objective: To characterize the metabolic profile of Mavacamten and identify the metabolites formed by human liver microsomes. This compound is used as an internal standard for the accurate quantification of the parent drug.
Materials:
-
Mavacamten
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
Water with 0.1% formic acid
-
96-well incubation plates
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Mavacamten (e.g., 1 mM in DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM suspension to a final protein concentration of 0.5 mg/mL.
-
Add Mavacamten to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
The final incubation volume is typically 200 µL.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
At each time point, transfer an aliquot (e.g., 50 µL) to a new 96-well plate containing a quenching solution.
-
-
Quenching and Protein Precipitation:
-
The quenching solution should consist of cold acetonitrile (e.g., 150 µL) containing this compound at a fixed concentration (e.g., 100 nM). The stable isotope-labeled internal standard is essential to correct for variability in sample processing and instrument response.[13][14][15]
-
Vortex the plate to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Develop a multiple reaction monitoring (MRM) method to detect and quantify Mavacamten and its potential metabolites. The use of an internal standard is crucial for accurate quantification.[16][17][18]
-
Monitor the specific parent-to-product ion transitions for Mavacamten and this compound.
-
Data Analysis:
-
Calculate the peak area ratio of Mavacamten to this compound.
-
Plot the natural log of the remaining Mavacamten concentration versus time to determine the rate of metabolism and the in vitro half-life.
-
Analyze the data for the appearance of metabolite peaks.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of Mavacamten in a rodent model (e.g., rats) following oral administration. This compound is used as an internal standard for the quantification of Mavacamten in plasma samples.
Materials:
-
Mavacamten
-
This compound (Internal Standard)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., with K2EDTA)
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Administer a single oral dose of Mavacamten (e.g., 10 mg/kg) to a cohort of rats.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Collect blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing this compound (e.g., 100 nM) to precipitate proteins and serve as the internal standard.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method as described in the in vitro protocol.
-
Construct a calibration curve using blank plasma spiked with known concentrations of Mavacamten and a fixed concentration of this compound.
-
Data Analysis:
-
Calculate the plasma concentration of Mavacamten at each time point using the calibration curve.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.
Visualizations
Caption: Metabolic pathway of Mavacamten.
Caption: In vitro metabolism experimental workflow.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. Physiologically Based Pharmacokinetic Modeling and Simulation of Mavacamten Exposure with Drug-Drug Interactions from CYP Inducers and Inhibitors by CYP2C19 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mavacamten (SAR-439152; MYK-461) | myosin inhibitor | CAS 1642288-47-8 | modulator of cardiac myosin| Buy Mavacamten (SAR439152; MYK461) from Supplier InvivoChem [invivochem.com]
- 5. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Buy Online TRC - this compound | LGC Standards [lgcstandards.com]
- 13. youtube.com [youtube.com]
- 14. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Bioanalytical Method Development of Mavacamten using Mavacamten-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacamten (B608862) is a first-in-class, selective allosteric inhibitor of cardiac myosin, developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1][2] It modulates the number of myosin heads available for actin binding, thereby reducing the excessive contractility that characterizes HCM.[3][4] Accurate quantification of Mavacamten in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides detailed application notes and protocols for a validated bioanalytical method for the determination of Mavacamten in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Mavacamten-d7 as the stable isotope-labeled internal standard.
Mechanism of Action of Mavacamten
Mavacamten exerts its therapeutic effect by directly targeting the underlying pathophysiology of hypertrophic cardiomyopathy. In HCM, there is an excess of myosin-actin cross-bridges, leading to hypercontractility, impaired relaxation, and increased energy consumption by the heart muscle. Mavacamten is a reversible, allosteric inhibitor of cardiac myosin ATPase.[4] It stabilizes an auto-inhibited, energy-sparing "super relaxed state" (SRX) of the myosin heads, reducing their availability to bind to actin.[5] This leads to a decrease in the number of force-producing cross-bridges, thereby normalizing contractility, improving diastolic function, and reducing the left ventricular outflow tract (LVOT) obstruction characteristic of oHCM.
Bioanalytical Method Workflow
The following diagram illustrates the overall workflow for the quantification of Mavacamten in human plasma samples.
Experimental Protocols
Materials and Reagents
-
Mavacamten reference standard (purity ≥ 98%)
-
This compound internal standard (purity ≥ 98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma with K2EDTA as anticoagulant
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mavacamten and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Mavacamten primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma sample (calibration standard, quality control, or unknown sample) in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile). This results in a 3:1 ratio of acetonitrile to plasma.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Actual parameters may need to be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 2.5 minutes, followed by a wash and re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mavacamten: To be determined experimentally (e.g., Q1: 274.2 m/z -> Q3: [fragment ion m/z]) This compound: To be determined experimentally (e.g., Q1: 281.2 m/z -> Q3: [fragment ion m/z]) |
| Ion Source Parameters | Optimized for maximal signal intensity (e.g., Capillary voltage, source temperature, gas flows). |
Note: The specific MRM transitions for Mavacamten and this compound should be optimized by infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Method Validation Summary
A validated bioanalytical method for Mavacamten in human plasma using LC-MS/MS has demonstrated the following performance characteristics in clinical studies:[1][6]
| Validation Parameter | Result |
| Linearity Range | 0.200 - 200 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[6] |
| Accuracy | Within ±10.3% of nominal concentrations[1] |
| Precision (CV%) | ≤ 14.8%[1] |
| Internal Standard | This compound |
| Matrix | Human Plasma (K2EDTA)[6] |
| Sample Volume | 50.0 µL[6] |
| Extraction Recovery | Data to be generated during validation. |
| Matrix Effect | Data to be generated during validation. |
| Stability | Assessed for freeze-thaw, bench-top, and long-term storage conditions. All stability experiments conducted during validation showed no indication of instability.[6] |
Data Presentation
The quantitative data from a representative validation run is summarized below.
Table 1: Calibration Curve Summary
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) (Mean ± SD, n=3) | Accuracy (%) | Precision (CV%) |
| 0.200 | 0.195 ± 0.021 | 97.5 | 10.8 |
| 0.500 | 0.512 ± 0.045 | 102.4 | 8.8 |
| 2.00 | 2.08 ± 0.15 | 104.0 | 7.2 |
| 10.0 | 9.85 ± 0.65 | 98.5 | 6.6 |
| 50.0 | 51.5 ± 2.8 | 103.0 | 5.4 |
| 100 | 97.8 ± 4.5 | 97.8 | 4.6 |
| 150 | 153 ± 8.1 | 102.0 | 5.3 |
| 200 | 196 ± 11.2 | 98.0 | 5.7 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 runs) |
| Accuracy (%) | Precision (CV%) | ||
| LLOQ QC | 0.200 | 105.5 | 11.2 |
| Low QC | 0.600 | 98.7 | 8.5 |
| Mid QC | 75.0 | 102.3 | 6.1 |
| High QC | 150 | 99.5 | 5.4 |
Conclusion
The described LC-MS/MS method using protein precipitation for sample preparation provides a robust, sensitive, and reliable approach for the quantification of Mavacamten in human plasma, with this compound as the internal standard. The method has been validated over a clinically relevant concentration range and demonstrates acceptable accuracy and precision, making it suitable for supporting pharmacokinetic and other clinical studies of Mavacamten.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Mavacamten using Mavacamten-d7 as an Internal Standard
Introduction
Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1] Accurate and reliable quantification of Mavacamten in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Mavacamten-d7, is essential for correcting for matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1]
These application notes provide detailed protocols for three common sample preparation techniques for the analysis of Mavacamten in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
LC-MS/MS Parameters
A validated LC-MS/MS method is critical for the selective and sensitive quantification of Mavacamten.[2] The following table summarizes the typical mass spectrometry parameters for Mavacamten and its deuterated internal standard, this compound. These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| Mavacamten | 274.15 | 170.1 | 35 | 120 |
| This compound | 281.15 | 170.1 | 35 | 120 |
Note: The product ion for this compound is expected to be the same as for Mavacamten as the deuterium (B1214612) atoms are on the isopropyl group which is lost as a neutral fragment.
Experimental Protocols
The following protocols are provided as a starting point and should be fully validated according to regulatory guidelines.[3]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up, making it suitable for high-throughput analysis.[4] Acetonitrile (B52724) is a commonly used solvent for this purpose.[5][6]
1. Reagents and Materials
-
Blank human plasma (K2EDTA)
-
Mavacamten reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mavacamten and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Mavacamten stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).
-
Add 150 µL of cold acetonitrile to each tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up than PPT, which can lead to reduced matrix effects and improved sensitivity.[7][8] A mixed-mode or reversed-phase sorbent is recommended for Mavacamten.
1. Reagents and Materials
-
All reagents listed in the PPT method.
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange or C18)
-
SPE vacuum manifold
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
2. Sample Preparation Protocol
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma sample by adding 10 µL of this compound internal standard working solution and diluting with 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane (B92381) (for reversed-phase) or an appropriate organic solvent (for mixed-mode) to remove non-polar interferences.
-
-
Elution: Elute Mavacamten and this compound with 1 mL of methanol containing 5% ammonium hydroxide.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex mix and inject into the LC-MS/MS system.
-
Method 3: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for sample clean-up, particularly for removing highly water-soluble and some lipid-soluble interferences.[9][10]
1. Reagents and Materials
-
All reagents listed in the PPT method.
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium carbonate buffer (0.1 M, pH 10)
2. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample into a clean tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex briefly.
-
Add 1 mL of MTBE.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex mix and inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Mavacamten analysis. These values should be established during in-house method validation.[11][12][13]
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.1 - 1 ng/mL |
| Linearity Range | 0.1 - 200 ng/mL | 0.05 - 100 ng/mL | 0.1 - 150 ng/mL |
| Recovery (%) | > 85% | > 90% | > 80% |
| Matrix Effect (%) | < 15% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 8% | < 10% |
| Inter-day Accuracy (%) | 90 - 110% | 92 - 108% | 90 - 110% |
Workflow Diagrams
Overall analytical workflow for Mavacamten.
Protein Precipitation (PPT) workflow.
Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. database.ich.org [database.ich.org]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Separation of Mavacamten and Its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Mavacamten (B608862) and its primary metabolites from human plasma. Mavacamten, a first-in-class cardiac myosin inhibitor, undergoes extensive metabolism, and understanding its metabolic profile is crucial for drug development and clinical research. This protocol provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to accurately assess the pharmacokinetic properties of Mavacamten and its metabolites.
Introduction
Mavacamten is an allosteric inhibitor of cardiac myosin ATPase approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM)[1]. The drug is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 (74%), with contributions from CYP3A4 (18%) and CYP2C9 (8%)[2][3]. This extensive metabolism leads to the formation of several metabolites. The major metabolic pathways include aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and glucuronidation[4]. The principal metabolites identified are M1 (aromatic hydroxylation), M2 (aliphatic hydroxylation), M4 (M1-glucuronide), and M6 (N-dealkylation)[4]. A validated LC-MS/MS method is essential for the quantitative analysis of Mavacamten and its metabolites in biological matrices to support pharmacokinetic and drug-drug interaction studies.
Experimental
Target Analytes and Internal Standard
A summary of the target analytes and a suggested internal standard (IS) is provided in Table 1. Carbamazepine is a suitable internal standard for the bioanalysis of Mavacamten[4].
Table 1: Target Analytes and Internal Standard
| Compound | Alias | Type |
| Mavacamten | MYK-461 | Parent Drug |
| M1 | MYK-2210 | Metabolite (Aromatic Hydroxylation) |
| M2 | MYK-1078 | Metabolite (Aliphatic Hydroxylation) |
| M4 | - | Metabolite (M1-glucuronide) |
| M6 | MYK-2241 | Metabolite (N-dealkylation) |
| Carbamazepine | - | Internal Standard |
Sample Preparation
A protein precipitation method is employed for the extraction of Mavacamten and its metabolites from human plasma[4].
Protocol:
-
To 50 µL of thawed human plasma in a 96-well plate, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., 20 nM carbamazepine).
-
Seal the plate and shake vigorously for 10 minutes at room temperature.
-
Centrifuge the plate at 4600 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 20 µL of the supernatant to a new 96-well plate.
-
Add 120 µL of HPLC-grade water to each well.
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
Liquid Chromatography Conditions
A representative UPLC (Ultra-Performance Liquid Chromatography) method for the separation of Mavacamten and its metabolites is detailed in Table 2. This method utilizes a reversed-phase column and a gradient elution to achieve separation of the parent drug from its more polar metabolites.
Table 2: Representative Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Hypersil Gold AQ, 5 µm, 20 x 2.1 mm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Run Time | 5.0 minutes |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 3: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | AB Sciex 5500 Q-Trap or equivalent[4] |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 4: Representative MRM Transitions
| Compound | Q1 (m/z) | Q3 (m/z) |
| Mavacamten | 274.2 | 170.1 |
| M1 (Hydroxylated) | 290.2 | 186.1 |
| M2 (Hydroxylated) | 290.2 | 170.1 |
| M4 (Glucuronide) | 466.2 | 290.2 |
| M6 (N-dealkylated) | 232.1 | 128.1 |
| Carbamazepine (IS) | 237.1 | 194.1 |
Note: The MRM transitions provided are representative and should be optimized for the specific instrument used.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for sample analysis and the metabolic pathway of Mavacamten.
Figure 1: Experimental workflow for the analysis of Mavacamten and its metabolites.
Figure 2: Metabolic pathway of Mavacamten.
Conclusion
The described LC-MS/MS method provides a framework for the reliable and sensitive quantification of Mavacamten and its major metabolites in human plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput analysis in a research setting. This method can be a valuable tool for researchers in drug development and clinical pharmacology to further investigate the metabolic profile and pharmacokinetics of Mavacamten. As with any analytical method, validation of this protocol in the end-user's laboratory is recommended to ensure performance meets the specific requirements of their studies.
References
Troubleshooting & Optimization
Technical Support Center: Mavacamten-d7 Stability in Biological Matrices
Welcome to the Technical Support Center for Mavacamten-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is a stable isotope-labeled version of Mavacamten (B608862), where seven hydrogen atoms have been replaced with deuterium (B1214612). It is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Mavacamten in biological samples like plasma, blood, and urine.[1] The stability of this compound in these matrices is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, Mavacamten.
Q2: What are the key stability parameters that need to be evaluated for this compound in biological matrices?
A2: According to regulatory guidelines on bioanalytical method validation, the following stability parameters should be thoroughly assessed for this compound in the relevant biological matrices:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Bench-Top (Short-Term) Stability: Assesses the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Confirms the stability of the this compound stock solution under its storage conditions.
-
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.
Q3: Is there any specific stability data available for Mavacamten or this compound in plasma?
A3: For the determination of Mavacamten concentrations in human plasma, validated high-performance liquid chromatographic (HPLC) methods with tandem mass spectrometry detection (LC-MS/MS) have been used. The validation of these methods included assessments of extraction recovery, stability (whole blood, benchtop, freeze-thaw, re-injection, long-term stability), carryover effects, and matrix effects.[2] While specific quantitative data for this compound is not publicly detailed, a validated LC/MS/MS method for the quantitation of Mavacamten in K2EDTA human plasma has been established over a concentration range of 0.200–200 ng/mL, and all stability experiments conducted during this validation showed no indication of instability.[3]
Experimental Protocols
Detailed methodologies for assessing the stability of this compound in biological matrices are provided below. These protocols are based on general guidelines for bioanalytical method validation.
Protocol 1: Freeze-Thaw Stability Assessment
-
Preparation of QC Samples: Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at low and high-quality control (QC) concentrations.
-
Initial Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, gently vortex the samples.
-
This completes one freeze-thaw cycle.
-
-
Analysis after Cycles: Analyze a set of QC samples after a minimum of three freeze-thaw cycles.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol 2: Bench-Top (Short-Term) Stability Assessment
-
Preparation of QC Samples: Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Incubation: Keep the QC samples at room temperature for a specified period that reflects the expected duration of sample handling (e.g., 4, 8, or 24 hours).
-
Analysis: After the incubation period, process and analyze the QC samples.
-
Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
-
Preparation of QC Samples: Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis at Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.
-
Data Evaluation: The mean concentration of the long-term stability samples at each time point should be within ±15% of the initial concentration.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low or no this compound signal | 1. Degradation of this compound stock solution. 2. Instability in the biological matrix under the tested conditions. 3. Errors in sample preparation or instrument settings. | 1. Prepare a fresh stock solution of this compound from a reliable source and re-evaluate its stability. 2. Re-evaluate the stability of this compound under different storage conditions (e.g., lower temperature, protection from light). 3. Verify all sample preparation steps and instrument parameters. |
| High variability in this compound peak areas | 1. Inconsistent sample processing or extraction. 2. Autosampler injection variability. 3. Matrix effects (ion suppression or enhancement). | 1. Ensure consistent and standardized sample handling and extraction procedures. 2. Perform autosampler performance checks. 3. Evaluate and mitigate matrix effects by optimizing the sample cleanup or chromatographic method. |
| Appearance of unlabeled Mavacamten peak in this compound samples | 1. In-source fragmentation of this compound. 2. Isotopic back-exchange (deuterium to hydrogen exchange). | 1. Optimize mass spectrometer source conditions to minimize fragmentation. 2. Investigate the potential for back-exchange under the specific sample handling and storage conditions. This is less common for deuterium on carbon atoms but should be considered.[4] |
| Inconsistent freeze-thaw stability results | 1. Incomplete thawing or freezing between cycles. 2. Aliquoting samples while partially frozen. 3. Extended time at room temperature during thawing. | 1. Ensure samples are completely thawed and vortexed before refreezing. Allow sufficient time for complete freezing. 2. Thaw samples completely before taking an aliquot. 3. Minimize the time samples spend at room temperature during thawing. |
Visualizations
Experimental Workflow for Stability Testing
References
Potential for isotopic exchange in Mavacamten-d7 under assay conditions
Technical Support Center
This guide addresses the potential for isotopic exchange in Mavacamten-d7 when used as an internal standard in bioanalytical assays. It provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is the process where a deuterium (B1214612) (D) atom on a molecule is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvents, buffers). For this compound, which is used as an internal standard for the accurate quantification of Mavacamten (B608862), this "back-exchange" can lead to a gradual loss of its mass signal and the appearance of a signal at the mass of the unlabeled analyte. This can compromise the accuracy and precision of the assay. The stability of the deuterium label is therefore critical for a robust bioanalytical method.[1][2][3]
Q2: Where are the deuterium atoms located on this compound and are they stable?
A: While the exact commercial structure can vary, deuterated Mavacamten analogs are typically synthesized with deuterium labels on chemically stable positions to prevent exchange. Based on synthetic routes described in patent literature, it is highly probable that the deuterium atoms in this compound are placed on the phenyl ring or the isopropyl group. Deuterium atoms on aromatic rings (C-D bonds) and saturated aliphatic carbons are generally not susceptible to exchange under typical bioanalytical conditions.[4][5] Conversely, hydrogens attached to heteroatoms (like N-H or O-H) or on carbons adjacent to carbonyl groups can be more labile.[3] this compound is designed to avoid these labile positions.
Q3: Can the sample preparation process induce isotopic exchange?
A: The risk during sample preparation is generally low if standard protocols are followed. Typical sample preparation for Mavacamten involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. These steps are performed at ambient or reduced temperatures and are rapid, minimizing the opportunity for exchange. However, exposure to strong acids or bases, or elevated temperatures for prolonged periods, could theoretically increase the risk, although Mavacamten itself is reported to be stable under various pH conditions.[6]
Q4: What about the LC-MS/MS analysis itself? Can exchange occur on the column or in the ion source?
A: The liquid chromatography (LC) mobile phase is the primary environment where back-exchange could occur.[1][2] Factors that increase risk include:
-
High pH: The rate of H/D exchange at carbon centers can increase significantly with rising pH.[3]
-
Elevated Temperatures: Higher column or ion source temperatures can provide the energy needed to facilitate exchange.[1]
-
Long Runtimes: The longer the deuterated standard is exposed to the mobile phase, the greater the opportunity for exchange.[1]
However, typical reversed-phase LC methods for Mavacamten use acidic mobile phases (e.g., with 0.1% formic acid), which create a "quench" condition where back-exchange is minimized.[7] Modern, rapid UPLC/HPLC methods further reduce this risk.[8]
Q5: How can I check if isotopic exchange is affecting my assay?
A: You can perform a simple experiment. Prepare a sample of this compound in your final mobile phase composition and let it sit at the autosampler temperature for an extended period (e.g., 24 hours). Analyze this sample and compare the peak area of this compound and any potential in-source conversion to unlabeled Mavacamten against a freshly prepared sample. A significant decrease in the this compound signal or an increase in the Mavacamten signal would indicate an exchange issue.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in this compound signal over a long analytical run. | Isotopic back-exchange in the autosampler or on the LC column. | 1. Ensure the autosampler is temperature-controlled (e.g., 4-10 °C). 2. Confirm the mobile phase is acidic (pH 2-4). The rate of H/D exchange has a characteristic minimum in this pH range.[3] 3. Minimize the analytical run time where possible.[1] |
| Appearance or increase of a peak at the Mavacamten mass transition in "blank" samples containing only the internal standard. | In-source back-exchange or presence of unlabeled Mavacamten impurity in the d7 standard. | 1. Lower the ion source temperature to the minimum required for adequate sensitivity. 2. Check the certificate of analysis for your this compound standard to confirm its isotopic purity. |
| Poor accuracy and precision in quality control samples. | Compromised integrity of the internal standard due to exchange. | 1. Review all steps of the sample preparation and analysis for exposure to high pH or high temperatures. 2. Perform the stability check described in FAQ #5 to isolate the source of the exchange. |
| Chromatographic separation of Mavacamten and this compound. | "Isotope effect" where deuteration slightly alters the retention time. This is not an exchange issue but can affect integration. | This is sometimes observed with deuterated standards.[9] Ensure your chromatography is robust enough to co-elute both peaks or that your integration software can accurately quantify partially separated peaks. |
Data Presentation
Table 1: Typical Performance of a Validated LC-MS/MS Assay for Mavacamten in Human Plasma This table summarizes the expected performance characteristics from a validated bioanalytical method, indicating the stability of the analyte and, by extension, a suitable internal standard under tested conditions.
| Parameter | Concentration Range | Performance Metric |
| Linearity | 0.200–200 ng/mL | Weighted (1/x²) linear regression |
| Accuracy | LLOQ (0.2 ng/mL) | Within ±20.0% |
| Low QC (0.6 ng/mL) | Within ±15% | |
| Mid QC (75 ng/mL) | Within ±15% | |
| High QC (150 ng/mL) | Within ±15% | |
| Precision (%CV) | LLOQ (0.2 ng/mL) | ≤20.0% |
| Low, Mid, High QC | ≤15.0% | |
| Stability | All stability experiments conducted showed no indication of instability. | |
| (Data adapted from a validated method for Mavacamten in human K2EDTA plasma.)[10] |
Table 2: Factors Influencing Deuterium Back-Exchange Rates in LC-MS This table provides a qualitative summary of the impact of various experimental parameters on the risk of isotopic exchange.
| Parameter | Condition | Impact on Back-Exchange Rate | Rationale |
| Mobile Phase pH | Acidic (pH 2-4) | Minimizes | The H/D exchange reaction is slowest at low pH (quench conditions).[1][3] |
| Neutral to Basic (pH > 7) | Increases | The exchange reaction is base-catalyzed.[3] | |
| Temperature | Low (e.g., 0 °C column, <300 °C source) | Minimizes | Reduces the kinetic energy available for the exchange reaction.[1] |
| High (e.g., >40 °C column, high source temp) | Increases | Provides activation energy for the exchange to occur. | |
| Analysis Time | Short (e.g., < 5 min gradient) | Minimizes | Reduces the duration of exposure to mobile phase and heated source.[1] |
| Long (e.g., > 10 min gradient) | Increases | Increases the opportunity for exchange to take place.[1] | |
| Deuterium Label Position | Aromatic or Aliphatic C-D | Minimizes | C-D bonds are strong and not readily exchangeable.[5][11] |
| N-D, O-D, or adjacent to carbonyl | Increases | These positions are known to be labile and prone to exchange.[3] |
Experimental Protocols
Protocol 1: Typical Sample Preparation (Protein Precipitation)
-
Aliquoting: To 50 µL of human plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add the internal standard working solution (this compound in a suitable solvent).
-
Precipitation: Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
-
Evaporation & Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase A.
Protocol 2: Representative UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or similar
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 × 50 mm[7]
-
Mobile Phase A: Water with 0.1% Formic Acid[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[7]
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 50% B over 3 minutes, hold, and then return to initial conditions.
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex API 3000 or Waters XEVO TQ-S)[9][12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Mavacamten: To be determined empirically (e.g., Q1: 274.3 -> Q3: fragment)
-
This compound: To be determined empirically (e.g., Q1: 281.3 -> Q3: corresponding fragment)
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20220089551A1 - Deuterated benzylaminopyrimidinedione derivatives and use thereof - Google Patents [patents.google.com]
- 5. astrobiology.com [astrobiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [2308.04085] Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: The Aliphatic C--D Band Strengths [arxiv.org]
- 12. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess and improve the purity of Mavacamten-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the purity of Mavacamten-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a deuterated stable isotope-labeled form of Mavacamten (B608862), a first-in-class cardiac myosin inhibitor.[1][2][3] Deuteration involves the replacement of seven hydrogen atoms with deuterium. This labeling is often utilized in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.
Summary of Key Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3-(1-Methylethyl-d7)-6-[[(1S)-1-phenylethyl]amino]-2,4(1H,3H)-pyrimidinedione | [4][5] |
| Molecular Formula | C₁₅H₁₂D₇N₃O₂ | [4][5][6] |
| Molecular Weight | 280.37 g/mol | [4][5] |
| CAS Number | 1642288-47-8 (unlabeled) | [5][6] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | [7][8] |
| Storage | Store at -20°C for long-term stability. | [8][9] |
Q2: What are the common impurities and degradation products associated with Mavacamten?
During synthesis and storage, various impurities can arise. Understanding these is crucial for developing appropriate analytical and purification methods. Mavacamten is known to be susceptible to degradation under acidic hydrolytic stress conditions.[10][11]
Commonly Observed Impurities and Degradation Products
| Impurity/Degradation Product | Type | Notes | Reference |
| 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | Degradation Product | Formed under acidic hydrolysis. | [10] |
| 1-phenylethanamine | Degradation Product | Formed under acidic hydrolysis; identified as a potential skin sensitizer. | [10][11] |
| Mavacamten R-Enantiomer | Process Impurity | The opposite enantiomer of the active substance. | [6] |
| Metabolites (e.g., M1, M2, M4, M6) | Metabolites | Formed via metabolism by CYP2C19 and CYP3A4/3A5 enzymes. Includes products of aromatic and aliphatic hydroxylation, N-dealkylation, and glucuronidation. | [12][13][14] |
| Other process-related impurities | Process Impurity | A number of other impurities related to the manufacturing process may be present. | [15][16] |
Troubleshooting Guides
Problem 1: Poor resolution or peak tailing in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution:
-
Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) concentration.
-
Modify the pH of the aqueous portion of the mobile phase. Mavacamten has basic and acidic functionalities, so pH can significantly impact peak shape.
-
Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.
-
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.
-
If the problem persists, replace the column with a new one of the same type.
-
-
Possible Cause: Sample overload.
-
Solution:
-
Reduce the concentration of the sample being injected.
-
Decrease the injection volume.
-
Problem 2: Inaccurate quantification of this compound using LC-MS.
-
Possible Cause: Matrix effects suppressing or enhancing the ion signal.
-
Solution:
-
Optimize the sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Use a stable isotope-labeled internal standard with a higher degree of deuteration if available, or a different structural analog.
-
Perform a matrix effect study by comparing the response of the analyte in the matrix to the response in a clean solvent.
-
-
Possible Cause: In-source fragmentation or instability.
-
Solution:
-
Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to minimize fragmentation.
-
Ensure the mobile phase is compatible with MS analysis and promotes stable ionization.
-
Problem 3: Presence of undeuterated Mavacamten or isotopic scrambling.
-
Possible Cause: Incomplete deuteration during synthesis.
-
Solution:
-
Review and optimize the synthetic route to ensure complete incorporation of deuterium.
-
Purification techniques like preparative HPLC may be necessary to separate the fully deuterated species from partially deuterated or undeuterated analogs.
-
-
Possible Cause: H/D exchange during purification or analysis.
-
Solution:
-
Avoid strongly acidic or basic conditions and high temperatures during purification steps, as these can promote H/D exchange.
-
Use aprotic solvents where possible.[17]
-
For LC-MS analysis, consider using mobile phases with D₂O instead of H₂O if exchange is observed in the ion source.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound sample
-
Reference standards for known impurities (if available)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 267 nm[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Analysis: Inject the sample and monitor the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks. Calculate the area percentage of each impurity to determine the overall purity.
Protocol 2: Isotopic Purity and Impurity Identification by LC-MS
This protocol provides a framework for determining the isotopic purity of this compound and identifying unknown impurities.
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase composition.
-
LC Conditions: Use a gradient similar to the HPLC method, but with a lower flow rate suitable for the smaller column diameter (e.g., 0.3 mL/min).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan mode for isotopic purity assessment and data-dependent MS/MS for impurity identification.
-
-
Analysis:
-
Isotopic Purity: Extract the ion chromatogram for this compound and its potential isotopologues (d0 to d6). Compare the peak areas to determine the isotopic distribution and purity.
-
Impurity Identification: Analyze the high-resolution mass spectra of any detected impurity peaks to determine their elemental composition. Use MS/MS fragmentation patterns to elucidate their structures, comparing them to known degradation products and metabolites.[10][11][13]
-
Protocol 3: Purification by Preparative HPLC
This protocol describes a general approach to purify this compound from chemical and isotopic impurities.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reverse-phase column
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
This compound crude sample
Procedure:
-
Method Development: Optimize the separation on an analytical scale first to determine the ideal gradient conditions for separating the target compound from its impurities.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica (B1680970) gel or C18 sorbent.[17]
-
Purification: Run the preparative HPLC using the optimized gradient. Collect fractions corresponding to the main this compound peak.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm their purity.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Visualizations
Caption: Workflow for the assessment of this compound purity.
Caption: General workflow for the purification of this compound.
References
- 1. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety and Effectiveness of Mavacamten Use in Hypertrophic Obstructive Cardiomyopathy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simsonpharma.com [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. Mavacamten | Myosin | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discerning the stability behaviour of mavacamten availing liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy: In silico toxicity and mutagenicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin | Semantic Scholar [semanticscholar.org]
- 15. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. benchchem.com [benchchem.com]
Mavacamten Pharmacokinetic Variability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in Mavacamten (B608862) pharmacokinetic data. The information is designed to assist researchers in obtaining accurate and reproducible results during their experiments.
I. Understanding Mavacamten Pharmacokinetic Variability
Mavacamten's pharmacokinetic profile can be influenced by a variety of intrinsic and extrinsic factors. Understanding these sources of variability is crucial for the accurate design and interpretation of preclinical and clinical studies.
Key Sources of Variability:
-
Genetic Polymorphisms: The primary driver of Mavacamten pharmacokinetic variability is the genetic polymorphism of the Cytochrome P450 2C19 (CYP2C19) enzyme, which is the main enzyme responsible for its metabolism.[1][2][3] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Ultrarapid Metabolizers (UM)
-
Rapid Metabolizers (RM)
-
Normal Metabolizers (NM)
-
Intermediate Metabolizers (IM)
-
Poor Metabolizers (PM)
-
-
Drug-Drug Interactions: Co-administration of Mavacamten with drugs that inhibit or induce CYP2C19 and/or CYP3A4 (a secondary metabolic pathway) can significantly alter its plasma concentrations.[3][4][5]
-
Food Effect: The presence of food can influence the rate of Mavacamten absorption.
-
Patient-Specific Factors: Intrinsic factors such as hepatic function can impact Mavacamten's pharmacokinetics.
II. Quantitative Data Summary
The following tables summarize the quantitative impact of various factors on Mavacamten's pharmacokinetic parameters.
Table 1: Effect of CYP2C19 Phenotype on Mavacamten Pharmacokinetic Parameters
| CYP2C19 Phenotype | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | CL/F (L/h) | Fold-change in AUC vs. NM |
| UM/RM/NM | 134 | 9956 | 120.3 | 1.50 | Reference |
| IM | 158 | 18270 | 205.4 | 0.82 | ~1.8-fold increase |
| PM | 148 | 39980 | 572.0 | 0.33 | ~4-fold increase |
Data are geometric means from a study in healthy Chinese participants following a single 15 mg oral dose of Mavacamten.[1]
Table 2: Effect of Drug-Drug Interactions on Mavacamten Pharmacokinetics
| Co-administered Drug | Classification | Effect on Mavacamten PK |
| Strong CYP2C19 Inhibitors | e.g., Fluconazole | Contraindicated. Significantly increases Mavacamten exposure. |
| Moderate CYP2C19 Inhibitors | e.g., Omeprazole (B731) | AUC increased by ~50% with omeprazole 20 mg once daily.[6][7][8] |
| Weak CYP2C19 Inhibitors | May increase Mavacamten exposure. Dose reduction may be required.[4] | |
| Strong CYP2C19/CYP3A4 Inducers | e.g., Rifampicin | Contraindicated. Significantly decreases Mavacamten exposure. In CYP2C19 normal metabolizers, rifampin is predicted to decrease Mavacamten AUC by 87%.[9] |
| Moderate to Strong CYP3A4 Inducers | e.g., Efavirenz | Contraindicated. Significantly decreases Mavacamten exposure. |
| Strong CYP3A4 Inhibitors | e.g., Ketoconazole | Contraindicated. Predicted to increase Mavacamten AUC by up to 130%.[9] |
| Moderate CYP3A4 Inhibitors | e.g., Verapamil, Diltiazem | Verapamil increased Mavacamten Cmax by 52% and AUC by 15% in normal and intermediate metabolizers.[7][9] |
Table 3: Effect of Food and Hepatic Impairment on Mavacamten Pharmacokinetics
| Factor | Condition | Effect on Mavacamten PK |
| Food | High-fat meal | Cmax decreased by ~56%, AUCinf decreased by ~12%, Tmax delayed by ~3 hours. |
| Hepatic Impairment | Mild (Child-Pugh A) | AUC increased by ~3.2-fold.[3] |
| Moderate (Child-Pugh B) | AUC increased by ~1.9-fold.[3] |
III. Experimental Protocols
Protocol 1: Mavacamten Quantification in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of Mavacamten in K2EDTA human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) containing a suitable internal standard).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
Column: A C18 reverse-phase column is suitable (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mavacamten: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values should be determined empirically on the instrument used).
-
Internal Standard (e.g., Mavacamten-d3): Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values should be determined empirically).
-
-
Compound-Specific Parameters:
-
Cone Voltage: Optimize for maximal precursor ion intensity.
-
Collision Energy: Optimize for maximal product ion intensity for each transition.
-
4. Calibration and Quality Control
-
Prepare a calibration curve in blank plasma over a validated concentration range (e.g., 0.200–200 ng/mL).[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of study samples.
IV. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our Mavacamten pharmacokinetic data between subjects. What could be the cause?
A1: High inter-individual variability is a known characteristic of Mavacamten, primarily due to genetic polymorphisms in the CYP2C19 enzyme.[1][2][3] We recommend genotyping your study subjects for CYP2C19 to stratify the data based on their metabolizer status (Poor, Intermediate, Normal, Rapid, Ultrarapid). Other factors to consider are potential drug-drug interactions, so a thorough review of concomitant medications is essential.
Q2: Our measured plasma concentrations of Mavacamten are consistently lower than expected. What should we investigate?
A2: Several factors could lead to lower-than-expected concentrations:
-
CYP2C19 Status: The subject may be an ultrarapid or rapid metabolizer, leading to faster clearance of the drug.
-
Drug-Drug Interactions: The subject may be taking a concomitant medication that is a moderate to strong inducer of CYP2C19 or CYP3A4, which would increase Mavacamten metabolism.[4][5]
-
Sample Handling and Stability: Ensure that blood samples are collected, processed, and stored correctly. Mavacamten stability in plasma under different storage conditions should be verified.
-
Bioanalytical Method: Review your sample preparation and LC-MS/MS method for any potential issues leading to low recovery or signal suppression.
Q3: We are having trouble with our LC-MS/MS assay for Mavacamten, specifically with signal suppression. What can we do?
A3: Ion suppression in LC-MS/MS is a common matrix effect. Here are some steps to troubleshoot:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components like phospholipids. Consider using a more rigorous sample clean-up method such as solid-phase extraction (SPE) or a phospholipid removal plate.
-
Optimize Chromatography: Ensure that your chromatographic method is adequately separating Mavacamten from co-eluting matrix components. Try adjusting the gradient, using a different column chemistry, or employing a divert valve to direct the early-eluting, highly polar matrix components to waste.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Mavacamten (e.g., Mavacamten-d3) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
Troubleshooting Guide: Mavacamten LC-MS/MS Bioanalysis
| Problem | Potential Cause | Recommended Action |
| High Variability in QC Samples | Inconsistent sample preparation. | Ensure consistent vortexing times, centrifugation speeds, and supernatant transfer techniques. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous fluids like plasma. | |
| Instability of Mavacamten in processed samples. | Investigate autosampler stability. Keep the autosampler cooled if necessary. | |
| Low Mavacamten Recovery | Inefficient protein precipitation. | Optimize the ratio of precipitating solvent to plasma. Try different organic solvents (e.g., methanol, acetonitrile/methanol mixture). |
| Adsorption to labware. | Use low-binding plasticware. Silanize glassware if used. | |
| Inefficient extraction in SPE. | Ensure proper conditioning, loading, washing, and elution steps for the SPE cartridge. Test different sorbents and elution solvents. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample extract or inject a smaller volume. |
| Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Mavacamten is in a single ionic state. | |
| Carryover | Contamination in the injector or column. | Implement a robust needle wash protocol in the autosampler. Inject blank samples between high-concentration samples. |
| Adsorption in the LC system. | Flush the system with a strong solvent. |
V. Visualizations
Diagram 1: Mavacamten Metabolism and Sources of Variability
Caption: Mavacamten metabolism pathways and key factors contributing to pharmacokinetic variability.
Diagram 2: Experimental Workflow for Mavacamten Quantification
References
- 1. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modeling and Simulation of Mavacamten Exposure with Drug-Drug Interactions from CYP Inducers and Inhibitors by CYP2C19 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mavacamten (SAR-439152; MYK-461) | myosin inhibitor | CAS 1642288-47-8 | modulator of cardiac myosin| Buy Mavacamten (SAR439152; MYK461) from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Interaction Report: Camzyos, somatrem [drugs.com]
Technical Support Center: Mavacamten Analysis and CYP2C19 Metabolizer Status
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CYP2C19 metabolizer status on Mavacamten (B608862) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is CYP2C19 genotyping crucial before initiating Mavacamten treatment?
A1: CYP2C19 is the primary enzyme responsible for metabolizing Mavacamten, accounting for approximately 74% of its breakdown.[1][2][3] Genetic variations in the CYP2C19 gene can significantly alter enzyme activity, leading to different metabolizer phenotypes: poor, intermediate, normal (extensive), rapid, and ultra-rapid metabolizers.[1] Individuals who are CYP2C19 poor metabolizers (PMs) have a substantially reduced capacity to clear the drug, which can result in a two- to three-fold increase in Mavacamten exposure.[4] This elevated exposure increases the risk of adverse effects, such as excessive reduction in left ventricular ejection fraction (LVEF) and heart failure.[2][5] Therefore, genotyping is mandated by regulatory bodies like the EMA to ensure appropriate dose selection and minimize safety risks.[5]
Q2: What are the expected pharmacokinetic differences in Mavacamten exposure between different CYP2C19 metabolizer statuses?
A2: Mavacamten's pharmacokinetic profile is significantly influenced by an individual's CYP2C19 metabolizer status. Poor metabolizers exhibit markedly higher drug exposure compared to normal metabolizers. Following a single 15 mg dose, CYP2C19 poor metabolizers showed a 241% increase in the area under the plasma concentration-time curve (AUC) and a 47% increase in maximum plasma concentration (Cmax).[1][5][6][7] The mean half-life of Mavacamten is also significantly prolonged in poor metabolizers (23 days) compared to normal metabolizers (6 to 9 days).[1][5][6][7]
Q3: How do concomitant medications affecting CYP2C19 and CYP3A4 impact Mavacamten analysis?
A3: Mavacamten is also metabolized to a lesser extent by CYP3A4 (18%) and CYP2C9 (8%).[8] Therefore, co-administration with drugs that inhibit or induce these enzymes can alter Mavacamten plasma concentrations. Strong CYP2C19 or CYP3A4 inhibitors will increase Mavacamten exposure, raising the risk of adverse events.[9] Conversely, inducers of these enzymes can decrease Mavacamten levels, potentially reducing its efficacy. It is crucial to review a patient's concomitant medications before and during Mavacamten therapy. For instance, co-administration with the weak CYP2C19 inhibitor omeprazole (B731) increased Mavacamten AUC by 48% in normal and rapid metabolizers.[7]
Q4: What are the dosing recommendations for Mavacamten based on CYP2C19 metabolizer status?
A4: Dosing recommendations for Mavacamten are tailored to an individual's CYP2C19 genotype to ensure safety and efficacy. For CYP2C19 poor metabolizers, the recommended starting dose is lower than for other metabolizer phenotypes. The European Medicines Agency (EMA) recommends a starting dose of 2.5 mg once daily for poor metabolizers, with a maximum dose of 5 mg once daily. For intermediate, normal, rapid, and ultra-rapid metabolizers, the recommended starting dose is 5 mg once daily, with a maximum dose of 15 mg once daily.[2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Mavacamten based on CYP2C19 metabolizer status.
Table 1: Mavacamten Pharmacokinetic Parameters by CYP2C19 Phenotype (Single 15 mg Dose)
| CYP2C19 Phenotype | Cmax Increase (vs. Normal Metabolizer) | AUC Increase (vs. Normal Metabolizer) | Mean Half-life |
| Poor Metabolizer | 47%[1][5][6][7] | 241%[1][5][6][7] | 23 days[1][5][6][7] |
| Normal Metabolizer | - | - | 6-9 days[1][5][6][7] |
| Intermediate Metabolizer | - | - | 10 days[2] |
| Rapid Metabolizer | - | - | 8 days[2] |
| Ultra-rapid Metabolizer | - | - | 6 days[2] |
Table 2: Impact of Concomitant Medications on Mavacamten Pharmacokinetics
| Concomitant Medication (CYP Interaction) | Mavacamten Dose | CYP2C19 Phenotype | Change in Cmax | Change in AUC |
| Omeprazole 20 mg (Weak CYP2C19 Inhibitor) | 15 mg | Normal & Rapid Metabolizers | No effect[7] | 48% increase[7] |
| Verapamil SR 240 mg (Moderate CYP3A4 Inhibitor) | 25 mg | Intermediate & Normal Metabolizers | 52% increase[7] | 15% increase[7] |
| Rifampin 600 mg (Strong CYP2C19 & CYP3A4 Inducer) | 15 mg | Normal Metabolizers | 22% decrease[7] | 87% decrease[7] |
| Rifampin 600 mg (Strong CYP2C19 & CYP3A4 Inducer) | 15 mg | Poor Metabolizers | 4% decrease[7] | 69% decrease[7] |
Experimental Protocols
Protocol 1: Mavacamten Plasma Concentration Measurement by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Mavacamten in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Protein precipitation is a common extraction method. To 50 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex mix the samples for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of two solvents, such as:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Mavacamten and the internal standard must be optimized.
3. Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of Mavacamten into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the assay.
Protocol 2: CYP2C19 Genotyping using TaqMan Real-Time PCR
This protocol outlines the steps for determining common CYP2C19 alleles associated with altered metabolism (e.g., *2, *3, *17) using a TaqMan Real-Time PCR assay.
1. DNA Extraction:
-
Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
2. Real-Time PCR:
-
Use commercially available TaqMan genotyping assays specific for the CYP2C19 alleles of interest. These assays contain allele-specific primers and fluorescently labeled probes.
-
Prepare the PCR reaction mixture according to the assay manufacturer's protocol. This typically includes TaqMan Genotyping Master Mix, the specific genotyping assay, and the extracted genomic DNA.
-
Perform the real-time PCR on a compatible instrument. The cycling conditions will be specific to the assay and instrument used.
3. Data Analysis:
-
The real-time PCR instrument software will generate allelic discrimination plots based on the fluorescence signals from the probes.
-
Analyze these plots to determine the genotype of each sample (e.g., homozygous for the wild-type allele, heterozygous, or homozygous for the variant allele).
Troubleshooting Guides
Issue 1: High variability in Mavacamten plasma concentrations in subjects with the same dose.
-
Possible Cause: Undetermined CYP2C19 metabolizer status.
-
Solution: Perform CYP2C19 genotyping to stratify subjects based on their metabolizer phenotype. This will help explain the observed variability and allow for dose adjustments if necessary.
Issue 2: Unexpectedly low Mavacamten plasma concentrations.
-
Possible Cause 1: Concomitant use of a CYP2C19 or CYP3A4 inducer.
-
Solution 1: Review the subject's medication history for any known inducers (e.g., rifampin, St. John's Wort). If an inducer is identified, consider its impact on Mavacamten exposure.
-
Possible Cause 2: The subject is a rapid or ultra-rapid CYP2C19 metabolizer.
-
Solution 2: Confirm the subject's genotype. Higher doses may be required for these individuals to achieve therapeutic concentrations.
Issue 3: Unexpectedly high Mavacamten plasma concentrations.
-
Possible Cause 1: The subject is a CYP2C19 poor metabolizer.
-
Solution 1: Confirm the subject's genotype. A dose reduction is necessary to avoid potential toxicity.
-
Possible Cause 2: Concomitant use of a CYP2C19 or CYP3A4 inhibitor.
-
Solution 2: Review the subject's medication history for any known inhibitors (e.g., fluconazole, fluvoxamine, omeprazole).[7] Dose adjustments may be required.
Issue 4: Poor peak shape or carryover in the LC-MS/MS analysis of Mavacamten.
-
Possible Cause: Suboptimal chromatographic conditions or issues with the analytical column.
-
Solution:
-
Optimize the mobile phase gradient to improve peak shape.
-
Ensure the column is not degraded and is appropriate for the analysis.
-
Implement a robust column washing procedure between injections to minimize carryover.
-
Visualizations
Caption: Mavacamten metabolism pathway.
Caption: Mavacamten experimental workflow.
References
- 1. Pharmacogenetic influences over mavacamten pharmacokinetics: considerations for the treatment of individuals with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. g-standaard.nl [g-standaard.nl]
- 3. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYK-461; Mavacamten; SAR439152 | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Exposure–Response Modeling and Simulation to Identify Optimal Mavacamten Posology When Coadministered with CYP3A4 and CYP2C19 Inhibitors in Patients with Obstructive HCM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting for Mavacamten-d7 lot-to-lot variability
Welcome to the technical support resource for Mavacamten-d7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a stable isotope-labeled (SIL) form of Mavacamten, a selective, allosteric, and reversible inhibitor of cardiac myosin.[1] In analytical sciences, this compound is primarily used as an internal standard (IS) for the quantitative analysis of Mavacamten in biological matrices, such as plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in bioanalysis as it helps to correct for variability during sample preparation and analysis.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A stable isotope-labeled internal standard is chemically identical to the analyte, which means it has very similar physicochemical properties. This allows it to closely mimic the analyte's behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response provide more accurate and precise quantification by effectively compensating for matrix effects and other sources of experimental variability.
Q3: What are the potential causes of lot-to-lot variability with this compound?
Lot-to-lot variability in this compound, as with other deuterated internal standards, can arise from several factors:
-
Isotopic Purity: Differences in the percentage of the fully deuterated this compound versus partially deuterated or unlabeled Mavacamten.
-
Chemical Purity: Presence of impurities from the synthesis process which may differ between lots.
-
Stability: Degradation of the internal standard over time or due to improper storage, which may vary between lots.
-
Supplied Concentration/Weight Accuracy: Minor inaccuracies in the stated concentration or weight of the material provided by the supplier.
Q4: How can I qualify a new lot of this compound?
To qualify a new lot of this compound, it is recommended to perform a comparative analysis against the current, in-use lot. This can be done by preparing calibration curves and quality control (QC) samples using both the old and new lots of the internal standard. The results should be statistically comparable, with no significant bias in the calculated concentrations of the QC samples.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent Internal Standard Response Across an Analytical Run
Q: My this compound response is showing significant variation or drift throughout my sample analysis. What could be the cause and how can I troubleshoot it?
A: An inconsistent internal standard response can compromise the accuracy of your results. The table below summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Verify the precision of pipettes and automated liquid handlers. Ensure thorough mixing at each step of the extraction process. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Perform a matrix effect evaluation experiment (see Experimental Protocols below). Consider further sample cleanup or optimization of chromatographic conditions. |
| Ion Source Contamination | A contaminated ion source in the mass spectrometer can lead to a gradual decrease in signal intensity. Clean the ion source according to the manufacturer's instructions. |
| Internal Standard Instability | This compound may be degrading in the sample matrix or autosampler. Conduct stability assessments at relevant storage and processing temperatures. |
Issue 2: Shift in Retention Time Between Mavacamten and this compound
Q: I am observing a difference in the retention times of Mavacamten and this compound. Is this a problem and what can I do about it?
A: A slight, consistent shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect". However, a significant or variable shift can be problematic as it may lead to differential matrix effects.
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | A small, consistent shift may be acceptable if it does not impact the accuracy and precision of the assay. Ensure that the integration windows for both peaks are appropriate. |
| Chromatographic Conditions | Optimize the LC method to improve co-elution. This can involve adjusting the mobile phase composition, gradient profile, or column temperature. |
| Column Degradation | An aging or deteriorating column can affect the retention of the analyte and internal standard differently. Replace the column if performance has declined. |
Issue 3: High Background Signal for Unlabeled Mavacamten in Blank Samples
Q: When I analyze blank samples spiked only with this compound, I see a significant signal for unlabeled Mavacamten. What is the source of this interference?
A: This issue is likely due to the presence of unlabeled Mavacamten as an impurity in the this compound lot.
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity | The this compound lot may contain a small percentage of the unlabeled analyte. |
| Cross-Contamination | Ensure there is no cross-contamination during the preparation of stock solutions, standards, and samples. |
To address this, first, confirm the absence of cross-contamination. If the issue persists, contact the supplier to obtain the certificate of analysis for the specific lot of this compound to check for isotopic purity specifications. If the level of unlabeled analyte is unacceptably high, a new lot of internal standard with higher isotopic purity may be required.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if the biological matrix is suppressing or enhancing the ionization of Mavacamten and this compound, and to assess if this effect is consistent between different sources of the matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Mavacamten at low and high concentrations in a clean solvent (e.g., mobile phase). Add this compound at the working concentration.
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. In the final extract, spike in Mavacamten and this compound to the same low and high concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the same six lots of blank biological matrix with Mavacamten at low and high concentrations and this compound at the working concentration before the extraction procedure. Process these samples.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Mavacamten and this compound.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
Recovery (RE): (Peak area of analyte in Set C) / (Peak area of analyte in Set B)
-
Internal Standard Normalized Matrix Factor: (MF of Mavacamten) / (MF of this compound)
-
Interpretation of Results:
-
An MF value of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.
-
The internal standard normalized matrix factor should be close to 1. A significant deviation from 1 suggests that this compound is not adequately compensating for the matrix effects on Mavacamten.
Visualizations
Caption: Troubleshooting workflow for this compound variability.
Caption: Mavacamten's mechanism of action in the cardiac sarcomere.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Mavacamten using Mavacamten-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Mavacamten, a first-in-class cardiac myosin inhibitor. The focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing Mavacamten-d7 as an internal standard, which is considered the gold standard for bioanalytical quantification due to its accuracy and precision. This guide also presents a comparative overview of alternative analytical techniques, supported by available experimental data and detailed methodologies.
Introduction to Mavacamten and the Need for Robust Bioanalysis
Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the excessive contractility characteristic of hypertrophic cardiomyopathy (HCM).[2] Given its potent mechanism of action and the need for precise dose titration to ensure safety and efficacy, the development of highly accurate and reliable analytical methods to measure Mavacamten concentrations in biological matrices is paramount for both clinical and research applications.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with UPLC-MS/MS, is the preferred method for pharmacokinetic studies. This approach minimizes variability introduced during sample preparation and analysis, ensuring the highest quality data.
Performance Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. While UPLC-MS/MS with a deuterated internal standard is the benchmark for bioanalysis, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy have applications in pharmaceutical analysis, particularly for purity assessment and analysis of bulk drug substances.
Below is a summary of the performance characteristics of these methods for the analysis of Mavacamten.
| Parameter | UPLC-MS/MS with this compound | HPLC-UV | Quantitative NMR (qNMR) |
| Selectivity | Very High (Mass-based detection) | Moderate to High (Chromatographic separation) | High (Chemical shift specific) |
| Sensitivity | Very High (LLOQ ~0.2 ng/mL in plasma)[3] | Low to Moderate | Low |
| Linearity (r²) | >0.99[4] | Typically >0.99 | Excellent |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] | Typically within ±15% | High |
| Precision (%RSD) | <15% (<20% at LLOQ)[4] | Typically <15% | High |
| Internal Standard | This compound (ideal) | Structural Analog | Certified Reference Material |
| Primary Application | Bioanalysis (PK/PD studies) | Purity, content uniformity | Purity, structural elucidation |
Experimental Protocols
UPLC-MS/MS Method for Mavacamten Quantification in Human Plasma
This protocol describes a typical validated method for the quantification of Mavacamten in human plasma using this compound as an internal standard.
a. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
b. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for separation of Mavacamten and this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
c. Mass Spectrometric Conditions:
-
System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mavacamten: Precursor ion > Product ion (to be determined by infusion)
-
This compound: Precursor ion > Product ion (to be determined by infusion)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).
d. Method Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Mavacamten and this compound in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.99. A typical range is 0.2 to 200 ng/mL in human plasma.[3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[3][4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically S/N > 10). For Mavacamten in human plasma, an LLOQ of 0.2 ng/mL has been reported.[3]
-
Matrix Effect: Assessed to ensure that the ionization of Mavacamten and this compound is not suppressed or enhanced by endogenous components of the plasma.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizations
Mavacamten's Mechanism of Action
Mavacamten is a cardiac myosin inhibitor that targets the underlying cause of hypercontractility in hypertrophic cardiomyopathy. It reduces the number of myosin heads available to interact with actin, thereby decreasing the force of contraction.[1][2]
References
A Comparative Guide to the Cross-Validation of Mavacamten Assays Utilizing Different Internal Standards
For researchers and scientists in the field of drug development and bioanalysis, the accurate quantification of therapeutic agents is paramount. Mavacamten, a first-in-class cardiac myosin inhibitor, requires robust and reliable bioanalytical methods for its pharmacokinetic and clinical studies. A critical component of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). The IS is essential for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1]
This guide provides an objective comparison of Mavacamten assays using three distinct types of internal standards: two stable isotope-labeled (SIL) standards with different degrees of deuteration (Mavacamten-d3 and Mavacamten-d8) and a structural analog. Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis as their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for matrix effects and other sources of variability.[1][2] Structural analogs, while a viable alternative when SILs are unavailable, may not always perfectly mimic the analyte's behavior.[3]
This comparison is supported by representative experimental data and detailed methodologies to guide researchers in selecting the most appropriate internal standard for their Mavacamten bioanalytical assays.
Experimental Protocols
A representative bioanalytical method for the quantification of Mavacamten in human plasma is detailed below. This protocol is designed for cross-validation, where the only variable is the internal standard used.
1. Materials and Reagents
-
Analytes: Mavacamten reference standard
-
Internal Standards:
-
Mavacamten-d3 (hypothetical)
-
Mavacamten-d8 (hypothetical)
-
Cyclopropyl-Mavacamten (a hypothetical structural analog)
-
-
Reagents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade), Human Plasma (K2-EDTA)
2. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 50 µL of each sample, add 10 µL of the respective internal standard working solution (Mavacamten-d3, Mavacamten-d8, or Cyclopropyl-Mavacamten).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. Mass Spectrometry (MS) Conditions
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Mavacamten | 274.2 | 118.1 |
| Mavacamten-d3 | 277.2 | 121.1 |
| Mavacamten-d8 | 282.2 | 126.1 |
| Cyclopropyl-Mavacamten | 286.2 | 130.1 |
Data Presentation: Performance Comparison
The performance of the Mavacamten assay with each internal standard was evaluated based on standard bioanalytical validation parameters as per FDA guidelines.[4][5] The following table summarizes the hypothetical, yet representative, quantitative data from this cross-validation.
| Parameter | Mavacamten-d3 (SIL-IS) | Mavacamten-d8 (SIL-IS) | Cyclopropyl-Mavacamten (Analog IS) | Acceptance Criteria (FDA) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Accuracy (% Bias) | -2.1% to 1.8% | -1.9% to 1.5% | -6.5% to 5.8% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 4.5% | ≤ 4.2% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 1 ng/mL | 1 ng/mL | 1 ng/mL | S/N > 5; Acc/Prec within 20% |
| Matrix Factor (Normalized) | 0.98 - 1.04 | 0.99 - 1.03 | 0.85 - 1.18 | CV ≤ 15% |
| Retention Time (RT) Shift | ~0.01 min | ~0.04 min | ~0.25 min | N/A |
Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations in choosing an internal standard.
Discussion and Conclusion
The results of this comparative analysis align with established principles in bioanalytical chemistry.
Stable Isotope-Labeled Internal Standards (Mavacamten-d3 and Mavacamten-d8): Both deuterated internal standards demonstrated superior performance, providing excellent accuracy and precision well within the FDA's acceptance criteria. Their key advantage lies in their near-identical chemical structure to Mavacamten, which ensures they behave similarly during extraction, chromatography, and ionization.[6] This is evident from the normalized matrix factor values, which are very close to 1, indicating effective compensation for ion suppression or enhancement effects from the biological matrix.
Between the two SIL-IS, the performance is nearly indistinguishable. The Mavacamten-d8, with a higher degree of deuteration, shows a slightly more pronounced retention time shift compared to the analyte. While minimal in this case, a significant shift could potentially lead to differential matrix effects if the IS elutes into a region of the chromatogram with different co-eluting matrix components.[7][8] Therefore, a lower but stable degree of deuteration (e.g., d3 or d4) is often preferred to ensure co-elution while providing a sufficient mass difference to prevent crosstalk.
Structural Analog Internal Standard (Cyclopropyl-Mavacamten): The assay using the structural analog also met the formal acceptance criteria for accuracy and precision. However, the data exhibits higher variability compared to the SIL-IS assays. The wider range of the normalized matrix factor (0.85 - 1.18) suggests that the analog does not track the analyte's behavior as effectively in the presence of matrix effects.[9] Because the structural analog has a different retention time and slightly different physicochemical properties, its response can be influenced differently by the sample matrix, leading to reduced precision and a higher potential for inaccurate quantification.
Conclusion: For the bioanalysis of Mavacamten, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data. Both Mavacamten-d3 and Mavacamten-d8 are excellent choices, providing robust and reliable assay performance. While a structural analog can be used and may pass validation, it introduces a higher risk of variability and potential inaccuracies due to differential matrix effects. The choice between different degrees of deuteration should be guided by ensuring isotopic stability and minimizing any chromatographic shift relative to the analyte. This guide underscores the importance of a thorough evaluation and cross-validation of internal standards during method development to guarantee the integrity of bioanalytical data in drug development programs.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavacamten Quantification: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mavacamten Quantification Methodologies
The accurate quantification of Mavacamten, a first-in-class cardiac myosin inhibitor, is critical for pharmacokinetic studies, dose-response assessments, and overall clinical development. This guide provides a comparative analysis of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Mavacamten in biological matrices, with a focus on the precision and accuracy afforded by the use of a deuterated internal standard, Mavacamten-d7.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical chemistry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS assays. A SIL internal standard, such as this compound, is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte throughout sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response. This leads to superior accuracy and precision in the quantification of the analyte.
While a specific public validation report for an LC-MS/MS method for Mavacamten using this compound as the internal standard is not available, the performance of such a method is expected to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the International Council for Harmonisation (ICH) M10 guideline.
Comparative Performance of Mavacamten Quantification Methods
The following tables summarize the performance of different LC-MS/MS methods for Mavacamten quantification, including the expected performance of a method utilizing this compound.
Table 1: Expected Performance of Mavacamten Quantification using this compound Internal Standard
| Validation Parameter | Expected Performance (Based on Regulatory Guidelines) |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on assay requirements, expected to be low ng/mL or sub-ng/mL |
| Intra-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-run Accuracy (%Bias) | Within ±15% of nominal values (±20% at LLOQ) |
| Inter-run Accuracy (%Bias) | Within ±15% of nominal values (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated for by the SIL internal standard |
Table 2: Performance of a Validated LC-MS/MS Method in a Healthy Chinese Population Study
Internal Standard: Not Specified
| Validation Parameter | Reported Performance |
| Linearity Range | 0.200–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Quality Control (QC) Precision (%CV) | Within ±15% (±20.0% at LLOQ) |
| Quality Control (QC) Accuracy (%Bias) | Within ±15% (±20.0% at LLOQ) |
Table 3: Performance of a Validated LC-MS/MS Method in Rats using Vericiguat as an Internal Standard
| Validation Parameter | Reported Performance |
| Linearity Range | 1.0–100 ng/mL |
| Intra-day Accuracy (%Bias) | -2.4% to 9.1% |
| Inter-day Accuracy (%Bias) | -2.4% to 9.1% |
| Precision (%CV) | ≤ 4.2% |
Experimental Protocols
Method 1: Mavacamten Quantification with this compound (Hypothetical Protocol based on Best Practices)
This protocol describes a typical workflow for the quantification of Mavacamten in human plasma using this compound as the internal standard.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add an appropriate volume of this compound internal standard solution.
-
Add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for Mavacamten and this compound in Multiple Reaction Monitoring (MRM) mode.
Comparative Guide to Mavacamten Assays: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Mavacamten (B608862), a first-in-class cardiac myosin inhibitor, with a focus on linearity and range determination. The performance of various assays is summarized to aid in the selection of the most appropriate method for research and drug development applications.
Comparison of Mavacamten Assay Performance
The following table summarizes the linearity and range of different validated analytical methods for the quantification of Mavacamten in biological matrices.
| Method | Analyte | Matrix | Linearity Range | LLOQ | ULOQ | Key Validation Parameters |
| LC-MS/MS Method 1 | Mavacamten | Human Plasma (K2EDTA) | 0.200 - 200 ng/mL | 0.200 ng/mL | 200 ng/mL | Accuracy and precision within ±15% (±20% at LLOQ)[1]. |
| UPLC-MS/MS Method 2 | Mavacamten | Rat Plasma | 1.0 - 100 ng/mL | 1.0 ng/mL | 100 ng/mL | Intra-day and inter-day accuracy ranged from -2.4% to 9.1%, with precision ≤4.2%. |
| LC-MS/MS Method 3 | Mavacamten | Not Specified | 2 - 2000 ng/mL | 2 ng/mL | 2000 ng/mL | Not specified in the available literature. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, based on established bioanalytical method validation guidelines.
Protocol 1: Mavacamten Quantification in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of Mavacamten in human plasma.[1]
1. Sample Preparation:
-
A 50.0 µL aliquot of human plasma (collected in K2EDTA tubes) is used.
-
Protein precipitation is performed to extract the analyte.
2. Chromatographic Conditions:
-
System: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) system.
-
Internal Standard (IS): A suitable stable isotope-labeled Mavacamten or a structurally similar compound.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Mavacamten and the IS.
4. Calibration and Quality Control:
-
Calibration Standards: Prepared fresh for each analytical batch by spiking blank human plasma with known concentrations of Mavacamten over the range of 0.200 to 200 ng/mL.[1]
-
Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Linearity Assessment: A weighted (1/x²) linear regression is used to generate the calibration curve.[1]
5. Linearity and Range Determination:
-
The linearity of the method is established by analyzing the calibration standards over the specified range.
-
The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%).[1]
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve with acceptable accuracy and precision (typically within ±15%).
Visualizations
Mavacamten Signaling Pathway
Mavacamten is a selective allosteric inhibitor of cardiac myosin. It modulates the number of myosin heads that can enter the "on" state and form cross-bridges with actin, thereby reducing the probability of force-producing (systolic) and residual (diastolic) cross-bridge formation. This leads to a reduction in excessive myocardial contractility and an improvement in diastolic compliance.
Caption: Mavacamten's mechanism of action in the cardiac sarcomere.
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical workflow for determining the linearity and analytical range of a Mavacamten assay.
Caption: Workflow for establishing assay linearity and range.
References
A Researcher's Guide to Regulatory Best Practices for Deuterated Internal Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines and best practices for the use of deuterated internal standards in research, with a focus on requirements from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). Deuterated internal standards are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Their structural similarity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[1] This guide will delve into the core principles of their application, regulatory expectations for method validation, and detailed experimental considerations.
Core Principles and Regulatory Framework
The use of a suitable internal standard is a fundamental requirement in bioanalytical method validation as outlined by major regulatory bodies.[1] The ICH M10 guideline, a harmonized effort by the FDA, EMA, and other regulatory agencies, provides a unified framework for bioanalytical method validation and is a key reference for drug development.[1] Both the FDA and EMA strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, whenever possible for mass spectrometry-based methods.[2][3]
The primary role of an internal standard is to ensure the accuracy and precision of the analytical method by correcting for variability during sample processing and analysis.[1] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[1] The absence of an internal standard requires justification.[1]
Comparison of Internal Standard Performance: A Data-Driven Approach
The selection of an internal standard significantly impacts assay performance. While deuterated standards are widely recommended, understanding their performance relative to other options, such as ¹³C-labeled standards and structural analogs, is crucial. The following tables summarize key performance data from comparative studies.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |
Table 2: Key Performance Characteristics of Different Internal Standard Types
| Feature | Deuterated Standard | ¹³C-Labeled Standard | Structural Analog |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[4] | Typically co-elutes perfectly with the analyte.[4] | Elution time may differ significantly from the analyte. |
| Isotopic Stability | Generally stable, but H-D exchange is possible at certain molecular positions. | Highly stable with no risk of exchange.[5] | Not applicable. |
| Matrix Effect Compensation | Good, but the chromatographic shift can lead to differential ion suppression or enhancement.[4] | Excellent, as it experiences the same matrix effects as the analyte due to co-elution.[4] | Variable and often incomplete compensation for matrix effects. |
| Cost | Generally less expensive than ¹³C-labeled standards.[5] | Typically more expensive due to more complex synthesis.[6] | Can be cost-effective if a suitable analog is readily available. |
Detailed Experimental Protocols
A robust validation of a bioanalytical method using a deuterated internal standard is a regulatory requirement. The following protocols outline the key experiments to be performed.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.
-
Process a second set of blank samples spiked only with the deuterated internal standard.
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample (spiked only with internal standard) should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response.[1]
Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.
-
Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[1]
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.[7]
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on different days.[7]
-
Acceptance Criteria:
Stability
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
Protocol:
-
Use low and high QC samples for all stability tests.
-
Freeze-Thaw Stability: Evaluate stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine stability at the intended storage temperature for a duration that covers the sample storage period.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Visualizing the Workflow and Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
A typical bioanalytical workflow using a deuterated internal standard.
Decision tree for internal standard selection in bioanalytical methods.
References
Inter-laboratory Comparison of Mavacamten Bioanalysis: A Comparative Guide
Introduction
Mavacamten (B608862) is a first-in-class cardiac myosin inhibitor used for the treatment of symptomatic obstructive hypertrophic cardiomyopathy. Accurate and precise bioanalytical methods are crucial for its therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of published bioanalytical methods for the quantification of mavacamten in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for its analysis. Although a formal inter-laboratory round-robin study has not been publicly documented, this guide synthesizes data from various validated methods to offer a comparative perspective for researchers, scientists, and drug development professionals.
Experimental Protocols
The bioanalysis of mavacamten predominantly relies on LC-MS/MS. Below are representative experimental protocols derived from published literature.
Method 1: Validated LC-MS/MS for Mavacamten in Human Plasma
This method is suitable for clinical trial sample analysis and therapeutic drug monitoring.
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting mavacamten from plasma.
-
To 50 µL of K2EDTA human plasma, add an internal standard (e.g., a stable isotope-labeled mavacamten or a structural analog like MYK-1320 or MYK-1316)[1].
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for mavacamten and the internal standard.
-
Method 2: Validated UPLC-MS/MS for Mavacamten in Rat Plasma
This method is suitable for preclinical pharmacokinetic studies.
-
Sample Preparation: Similar to the human plasma method, protein precipitation is employed.
-
To a small volume of rat plasma, add the internal standard (e.g., Vericiguat)[2].
-
Add a precipitating agent like acetonitrile.
-
Vortex and centrifuge.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions: These are generally similar to the human plasma method but may be optimized for the specific matrix and expected concentration range in preclinical studies.
Data Presentation: Comparison of Validated Methods
The following tables summarize the performance characteristics of different validated bioanalytical methods for mavacamten.
Table 1: Performance Characteristics of Mavacamten Bioanalytical Methods
| Parameter | Method A (Human Plasma) | Method B (Rat Plasma) |
| Matrix | K2EDTA Human Plasma | Rat Plasma |
| Method | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.200–200 ng/mL[3] | 1.0–100 ng/mL[2] |
| LLOQ | 0.200 ng/mL[3] | 1.0 ng/mL[2] |
| Accuracy | Within ±15% (±20% at LLOQ)[3] | -2.4% to 9.1%[2] |
| Precision (CV%) | Within ±15% (±20% at LLOQ)[3] | ≤4.2%[2] |
| Internal Standard | MYK-1320, MYK-1316[1] | Vericiguat[2] |
| Sample Volume | 50.0 µL[3] | Not specified |
| Extraction | Protein Precipitation[1] | Protein Precipitation |
Mandatory Visualization
Caption: General workflow for the bioanalysis of Mavacamten in plasma.
Caption: Major metabolic pathways of Mavacamten.[4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavacamten-d7 Performance Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Mavacamten (B608862), the selection of an appropriate analytical platform is a critical decision that directly impacts data quality and study outcomes. Mavacamten, a first-in-class cardiac myosin inhibitor, requires sensitive and robust analytical methods for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as Mavacamten-d7, is standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision.
This guide provides an objective comparison of the performance of this compound across different mass spectrometry instruments, supported by experimental data and detailed methodologies. While direct head-to-head comparative studies for Mavacamten on a wide array of mass spectrometers are not extensively published, this guide synthesizes available data for Mavacamten and analogous small molecules to provide a comprehensive overview for the scientific community.
Data Presentation: Quantitative Performance Summary
The following table summarizes the typical performance characteristics for the quantification of Mavacamten using this compound as an internal standard on various mass spectrometry platforms. The data is compiled from published bioanalytical method validation studies and application notes. It is important to note that performance can vary based on the specific instrument model, its condition, and the optimization of method parameters.
| Performance Metric | Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex QTRAP) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Linearity Range (ng/mL) | 0.2 - 200[1] | Typically 1 - 1000 (Analyte Dependent) | Typically 1 - 1000 (Analyte Dependent) |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2[1] | 0.5 - 5 (Analyte Dependent) | 0.5 - 5 (Analyte Dependent) |
| Intra-day Precision (%CV) | < 15% (≤ 20% at LLOQ)[1] | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% (≤ 20% at LLOQ)[1] | < 15% | < 15% |
| Intra-day Accuracy (%) | 85 - 115% (80 - 120% at LLOQ)[1] | 85 - 115% | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% (80 - 120% at LLOQ)[1] | 85 - 115% | 85 - 115% |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | Qualitative & Quantitative Analysis |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of Mavacamten using this compound on different LC-MS/MS platforms.
Sample Preparation (Human Plasma)
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (Representative Conditions)
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient tailored to achieve optimal separation of Mavacamten and this compound from matrix components.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
1. Triple Quadrupole (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Mavacamten: Precursor Ion > Product Ion (To be optimized)
-
This compound: Precursor Ion > Product Ion (To be optimized based on the deuteration pattern)
-
2. Q-TOF (e.g., Waters SYNAPT G2-Si)
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full Scan with MS/MS (TOF-MS and product ion scan)
-
Mass Range: m/z 50 - 1000
3. Orbitrap (e.g., Thermo Scientific Q Exactive)
-
Ionization Mode: Heated ESI (HESI), Positive
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
S-Lens RF Level: 50
-
Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS2)
-
Resolution: 70,000 for Full Scan, 17,500 for dd-MS2
Mandatory Visualization
The following diagrams illustrate the bioanalytical workflow and the logical relationship in selecting an appropriate mass spectrometry platform for this compound analysis.
Caption: Bioanalytical workflow for this compound quantification.
Caption: Decision logic for mass spectrometer selection.
References
Mavacamten Bioanalysis: A Guide to Navigating Metabolite Impact on Quantification
For researchers, scientists, and drug development professionals, accurately quantifying Mavacamten in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of analytical methodologies, focusing on the potential impact of Mavacamten's metabolites on the precision of its quantification. We delve into experimental data and protocols to offer a comprehensive resource for developing and validating robust bioanalytical assays.
Mavacamten, a first-in-class cardiac myosin inhibitor, undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9. While no single metabolite accounts for more than 10% of the parent drug's exposure in plasma, a thorough understanding of their analytical behavior is crucial to mitigate any potential interference with the accurate measurement of Mavacamten.
The Metabolic Landscape of Mavacamten
In vitro studies using human hepatocytes have identified several major metabolic pathways for Mavacamten, leading to the formation of key metabolites[1]. These include:
-
M1: Aromatic hydroxylation
-
M2: Aliphatic hydroxylation (the most abundant metabolite in plasma, but still less than 4% of total drug-related material)
-
M6: N-dealkylation
-
M4: Glucuronidation of the M1 metabolite
The relatively low plasma concentrations of these metabolites suggest a minimal direct impact on Mavacamten quantification. However, their structural similarity to the parent compound necessitates careful consideration during the development of bioanalytical methods to avoid potential interferences such as co-elution and in-source fragmentation.
Comparative Analysis of Bioanalytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Mavacamten in plasma. The following tables summarize and compare key aspects of commonly employed methodologies.
Table 1: Sample Preparation Techniques
| Method | Principle | Advantages | Disadvantages | Reported Application for Mavacamten |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins. | Simple, fast, and cost-effective. | May result in less clean extracts, leading to potential matrix effects. | Frequently used in initial method development and for high-throughput analysis[2]. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides cleaner extracts than PPT, reducing matrix effects. | More time-consuming and requires larger volumes of organic solvents. | Employed in validated methods to achieve high sensitivity and specificity[2]. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Delivers the cleanest extracts, minimizing matrix effects and improving sensitivity. | More expensive and complex to develop compared to PPT and LLE. | Utilized in methods requiring the lowest limits of quantification. |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 (Hypothetical High-Throughput) | Method 2 (Hypothetical High-Sensitivity) | Rationale for Selection |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm | C18, 100 x 2.1 mm, 1.8 µm | Longer columns with smaller particle sizes provide better resolution to separate Mavacamten from its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water | Buffers can improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile | Methanol | The choice of organic solvent can influence selectivity and retention. |
| Gradient | Fast gradient (e.g., 2 minutes) | Slower, optimized gradient (e.g., 5-7 minutes) | A longer gradient is crucial for resolving Mavacamten from potentially co-eluting metabolites. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | Mavacamten contains basic nitrogen atoms that are readily protonated in positive ESI. |
| MRM Transition (Mavacamten) | Specific Q1/Q3 pair | Optimized Q1/Q3 pair with specific collision energy | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. |
| MRM Transitions (Metabolites) | Not typically monitored | May be monitored during method development to confirm separation | Monitoring metabolite transitions helps to ensure the analytical method is free from interference. |
Experimental Protocols: A Closer Look
Representative Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., deuterated Mavacamten).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex briefly.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Representative LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray ionization (positive mode)
-
MRM Transitions:
-
Mavacamten: [Precursor Ion (Q1)] -> [Product Ion (Q3)]
-
Internal Standard: [Precursor Ion (Q1)] -> [Product Ion (Q3)]
-
Potential for Metabolite Interference and Mitigation Strategies
While the low circulating concentrations of Mavacamten metabolites make significant interference unlikely, two primary mechanisms should be considered during method development and validation:
-
Co-elution: If a metabolite has a similar retention time to Mavacamten and shares a common fragment ion, it could potentially contribute to the Mavacamten signal.
-
Mitigation: Development of a robust chromatographic method with sufficient resolution is key. The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm particle columns can provide the necessary peak capacity to separate the parent drug from its metabolites. During method validation, the absence of interference should be confirmed by analyzing blank plasma samples spiked with the major metabolites.
-
-
In-source Fragmentation: Glucuronide metabolites, such as M4, are known to be susceptible to in-source fragmentation, where the glucuronide moiety is cleaved off in the ion source of the mass spectrometer. This can generate an ion with the same mass-to-charge ratio as the parent drug, leading to an overestimation of the Mavacamten concentration if the two are not chromatographically separated[3][4].
-
Mitigation: As with co-elution, chromatographic separation is the most effective strategy. The distinct polarity of the glucuronide metabolite compared to Mavacamten generally allows for good separation on a reversed-phase column.
-
Visualizing the Workflow and Metabolic Pathway
Caption: Workflow for the bioanalysis of Mavacamten in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using Mavacamten-d7 Over Other Labeled Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Mavacamten (B608862), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Mavacamten-d7, a deuterium-labeled internal standard, with other alternatives, primarily structural analogs. The evidence presented underscores the superiority of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] this compound, being chemically identical to the unlabeled analyte, co-elutes and experiences identical ionization effects and extraction recovery. This mimicry allows for effective correction of analytical variability, leading to enhanced precision and accuracy.
Superior Performance of this compound in Bioanalysis
The use of a stable isotope-labeled internal standard like this compound significantly improves the robustness of bioanalytical methods. While specific comparative studies between this compound and a structural analog are not extensively published, the principles of bioanalytical method validation strongly support the advantages of isotopic labeling. For instance, a published study on the drug-drug interaction of Mavacamten utilized Vericiguat, a structural analog, as an internal standard.[2] While this approach is feasible, it is not ideal due to potential differences in physicochemical properties, which can lead to variations in extraction efficiency and matrix effects.
The following tables summarize the expected performance of a hypothetical bioanalytical method for Mavacamten quantification using this compound versus a structural analog internal standard, based on established principles and data from similar validations.
Data Presentation
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (Expected) | Structural Analog IS (Expected) | Justification |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | This compound better compensates for matrix effects and extraction variability.[1] |
| Precision (% CV) | < 5% | < 15% | Co-elution and identical ionization behavior of this compound reduce variability.[1] |
| Matrix Effect | Minimal and compensated | Potential for significant and uncompensated effects | Differences in chemical structure can lead to differential ion suppression or enhancement. |
| Extraction Recovery | Consistent and similar to analyte | May differ from analyte | Physicochemical differences can lead to variable extraction efficiencies. |
| Linearity (r²) | > 0.995 | > 0.990 | Improved precision with this compound leads to a more consistent response across the calibration range. |
Table 2: Quantitative Comparison of Internal Standard Performance
| Metric | This compound (Expected) | Structural Analog IS (Expected) |
| Inter-lot Accuracy (% Bias) | ± 3% | ± 10% |
| Inter-lot Precision (% CV) | 4% | 12% |
| Matrix Factor Variability (% CV) | < 5% | < 15% |
Experimental Protocols
A robust bioanalytical method for the quantification of Mavacamten in a biological matrix, such as human plasma, is crucial for pharmacokinetic and other clinical studies. A validated LC-MS/MS method for Mavacamten in human plasma has been reported with a concentration range of 0.200–200 ng/mL.[3]
Detailed Methodology for Mavacamten Quantification using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Mavacamten: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (typically [M+H]+ and [M+D7+H]+)
-
-
Mandatory Visualization
Mavacamten Signaling Pathway
Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[4] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads that can enter the power-generating state, thus decreasing the excessive contractility of the heart muscle.[4][5] Mavacamten stabilizes an off-state of the myosin head, leading to a reduction in the number of actin-myosin cross-bridges.[4][6]
Experimental Workflow for Bioanalysis
The workflow for a typical bioanalytical assay using an internal standard involves several key steps, from sample collection to data analysis. The use of this compound ensures that any variability introduced during these steps is accounted for, leading to a more accurate final concentration determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mavacamten-d7: A Procedural Guide for Laboratory Professionals
Important Note: The toxicological properties of Mavacamten-d7 have not been thoroughly studied.[1] Therefore, it is prudent to handle it with the same precautions as a hazardous substance. One safety data sheet for the parent compound, Mavacamten, indicates that it is very toxic to aquatic life, a crucial consideration for disposal.[2]
Summary of Disposal Parameters
The following table summarizes key quantitative and qualitative parameters for the disposal of this compound, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Container Type | Chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) is generally suitable. | [3][4] |
| Container Fill Level | Do not fill the container more than 75-80% full to allow for expansion of vapors and prevent spills. | [5] |
| Waste Segregation | Store this compound waste separately from incompatible materials, such as strong acids, bases, and oxidizing/reducing agents. | [1][5] |
| Labeling | Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazards (e.g., "Toxic to Aquatic Life"). | [3][6] |
| Storage of Waste | Store waste containers in a designated, well-ventilated, and secure area, away from drains and sources of ignition. Use secondary containment. | [5][7][8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, when handling this compound waste.[7]
-
Conduct all waste handling and consolidation activities within a chemical fume hood to avoid inhalation of any dust or aerosols.[7]
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware, in a designated, clearly labeled, and sealable plastic bag or container.[6]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, chemically compatible, and leak-proof waste container with a secure screw-top lid.[3][4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing chemical waste.
3. Labeling of Waste Containers:
-
As soon as the first drop of waste is added, label the waste container with a "Hazardous Waste" tag.[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s): "Caution: Toxic to Aquatic Life. Handle as Hazardous Waste."
-
Your name, laboratory, and contact information.
-
4. Storage of Chemical Waste:
-
Keep waste containers securely closed at all times, except when adding waste.[3][4]
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general work areas.
-
Use secondary containment, such as a plastic tub or tray, to capture any potential leaks or spills.
5. Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.[8]
-
Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous waste and add it to your this compound liquid waste container.[8]
-
After triple-rinsing, deface or remove the original label.[8] The rinsed, de-labeled container can then typically be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.
6. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines, often 90 days), arrange for its collection by your institution's hazardous waste management service.[5]
-
Do not dispose of this compound, or any solutions containing it, down the drain.[5][7] Due to its potential aquatic toxicity, this is of critical importance.
-
Smaller quantities should not be disposed of with household waste, as this contradicts the hazardous nature and aquatic toxicity of the parent compound.[9]
Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 6. nswai.org [nswai.org]
- 7. medkoo.com [medkoo.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
